Pyrrolidine derivative 2
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14FN3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[3-fluoro-3-(2-pyridin-2-ylethynyl)pyrrolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H14FN3/c19-18(8-7-16-5-1-2-10-21-16)9-11-22(14-18)17-6-3-4-15(12-17)13-20/h1-6,10,12H,9,11,14H2 |
InChI Key |
NHUYADGCDLCNRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C#CC2=CC=CC=N2)F)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidine Derivative 2
Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine skeleton can be achieved through various synthetic routes. These strategies are primarily divided into building the ring from linear molecules (acyclic precursors) or modifying existing ring systems (cyclic precursors). mdpi.comresearchgate.net This ensures the ability to introduce a wide range of substituents and control the stereochemistry of the final product.
Cyclization of Acyclic Precursors
A common and versatile approach to pyrrolidine synthesis involves the intramolecular cyclization of open-chain compounds. nih.gov This strategy allows for the construction of the heterocyclic ring from readily available starting materials. Key methods include the condensation of 1,4-dicarbonyl compounds, the cyclization of amino alcohols and amino ketones, and Mannich reaction-based cyclizations.
The Paal-Knorr synthesis is a classic and straightforward method for synthesizing pyrrole (B145914) and its derivatives, which can then be reduced to pyrrolidines. This reaction involves the condensation of a 1,4-dicarbonyl compound (a succinaldehyde (B1195056) or a γ-diketone) with a primary amine or ammonia. mdpi.comyoutube.com The initial step is the formation of a di-iminium or enamine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. Subsequent reduction of the pyrrole ring yields the saturated pyrrolidine derivative.
The synthesis of 1,4-dicarbonyl compounds themselves can be a challenge due to the polarity mismatch of potential starting materials. researchgate.net However, various methods have been developed to access these crucial precursors, making the Paal-Knorr reaction a viable route to substituted pyrrolidines. youtube.comresearchgate.net For instance, a reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium provides N-aryl pyrrolidines in good yields. organic-chemistry.org
Table 1: Examples of 1,4-Dicarbonyl Condensation Approaches
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product Type |
|---|---|---|---|
| 2,5-Hexanedione | Ammonia | Heat | 2,5-Dimethylpyrrole |
| Succinaldehyde | Primary Amine | Acid catalyst | N-substituted pyrrole |
This interactive table summarizes different approaches for synthesizing pyrrolidine precursors via 1,4-dicarbonyl condensation.
The intramolecular cyclization of amino alcohols and amino ketones provides a direct route to the pyrrolidine ring. mdpi.commdpi.com For example, 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to form pyrrolidines. mdpi.comrsc.org This transformation often requires the activation of the hydroxyl group, for instance, by conversion to a better leaving group. A simple one-pot method involves the use of thionyl chloride (SOCl₂) for the efficient chlorination of the amino alcohol, which then undergoes spontaneous cyclization. organic-chemistry.org
Similarly, γ-amino ketones can cyclize to form dihydropyrroles, which can be subsequently reduced to pyrrolidines. The cyclization is typically promoted by the removal of water. Ruthenium-based catalysts have been shown to be effective in the selective cyclization of amino alcohols to either lactams (cyclic amides) or cyclic amines. rsc.orgrsc.org By adding water, the cyclic amine can be obtained as the major product. rsc.org
Table 2: Catalysts and Conditions for Amino Alcohol Cyclization
| Amino Alcohol | Catalyst System | Additive | Major Product |
|---|---|---|---|
| 5-Amino-1-pentanol | RuHCl(CO)(PPh₃)₃/Xanthos | None | Mixture of Amine and Amide |
| 5-Amino-1-pentanol | Ru₃(CO)₁₂/CataCXium® PCy | Water | Cyclic Amine |
This interactive table details the selective cyclization of amino alcohols using different catalytic systems and additives.
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located on a carbon atom. In the context of pyrrolidine synthesis, Mannich-type reactions can be employed to construct the ring system in a cascade or one-pot process. mdpi.com This often involves the reaction of an enolizable ketone, an aldehyde, and a primary or secondary amine or ammonia.
A notable application is the asymmetric nitro-Mannich/hydroamination cascade. This one-pot reaction combines an organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination to produce highly enantioselective trisubstituted pyrrolidine derivatives. nih.gov The reaction between an imine, a nitroallene, and a bifunctional organocatalyst generates an enantioenriched β-nitroamine intermediate, which then cyclizes via a gold-catalyzed hydroamination. nih.gov Another approach involves an enantioselective Mannich reaction of silyl (B83357) ketene (B1206846) imines with acylhydrazones, followed by a thermal hydroamination cyclization to yield pyrrolidines. figshare.com
Transformations from Cyclic Precursors
An alternative and widely used strategy for synthesizing pyrrolidine derivatives is the modification of readily available, optically pure cyclic precursors. nih.gov This approach is particularly valuable for stereoselective synthesis, as the chirality of the starting material can be transferred to the final product.
Proline and 4-hydroxyproline (B1632879) are naturally occurring, chiral amino acids that serve as excellent starting materials for the synthesis of a vast array of pyrrolidine-containing drugs and compounds. nih.govresearchgate.net The existing pyrrolidine ring is functionalized to introduce desired substituents, preserving the stereocenter(s). nih.gov
For example, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields (S)-prolinol, a key building block for many pharmaceuticals. nih.govresearchgate.net Commercially available Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized to the corresponding ketoproline, which serves as a precursor for various antiviral drugs. mdpi.com The decarboxylation of proline, for instance through catalysis with acetophenone, can also be used to produce the parent pyrrolidine ring. youtube.com This method, however, often has the disadvantage of limiting the positions on the pyrrolidine ring where new functional groups can be easily introduced. nih.gov
Table 3: Common Transformations of Proline and 4-Hydroxyproline
| Starting Material | Reagent(s) | Product |
|---|---|---|
| (S)-Proline | LiAlH₄ or LiBH₄ | (S)-Prolinol |
| Boc-protected trans-4-hydroxy-L-proline | 1. Esterification2. TEMPO oxidation | Boc-protected ketoproline |
This interactive table outlines common synthetic transformations starting from proline and 4-hydroxyproline.
Dehydrogenation of Pyrrolidines to Pyrroles
The conversion of a saturated pyrrolidine ring into an aromatic pyrrole is a powerful synthetic strategy, as it allows the robust pyrrolidine scaffold to be carried through multiple synthetic steps before being transformed into the more sensitive pyrrole core at a later stage. nih.gov While classic methods often require harsh oxidative conditions and are limited to pyrrolidines with electron-withdrawing groups, recent advances have provided milder, catalytic alternatives. nih.govacs.org
A notable catalytic approach employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, in an operationally simple procedure. nih.govacs.org This method is advantageous as it does not necessitate the presence of electron-withdrawing substituents on the pyrrolidine ring. acs.org The reaction proceeds via a proposed mechanism involving an initial α-nitrogen hydride abstraction from the pyrrolidine by the B(C₆F₅)₃ catalyst. nih.govacs.org This forms an iminium borohydride intermediate. Subsequent deprotonation by another molecule of the starting pyrrolidine generates a dihydropyrrole and an ammonium (B1175870) borohydride. A second hydride abstraction event, followed by catalyst regeneration through the hydrogenation of an alkene acceptor, ultimately yields the pyrrole product. nih.govacs.org
The scope of this B(C₆F₅)₃-catalyzed dehydrogenation is broad, tolerating a variety of N-aryl and N-alkyl pyrrolidines with diverse substitution patterns. nih.gov Pyrroles featuring important functional groups such as halogens (bromo, chloro), ethers, silyl ethers, and even a pinacol (B44631) boronic ester have been successfully synthesized using this method. nih.gov
Table 1: Selected Examples of B(C₆F₅)₃-Catalyzed Dehydrogenation of Pyrrolidines nih.gov
| Entry | Pyrrolidine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Mesitylpyrrolidine | 1-Mesityl-1H-pyrrole | 79 |
| 2 | 1-(4-Bromophenyl)pyrrolidine | 1-(4-Bromophenyl)-1H-pyrrole | 81 |
| 3 | 1-(4-Methoxyphenyl)pyrrolidine | 1-(4-Methoxyphenyl)-1H-pyrrole | 75 |
| 4 | 1-Benzyl-2-methylpyrrolidine | 1-Benzyl-2-methyl-1H-pyrrole | 52 |
| 5 | 1-(4-(Bpin)phenyl)pyrrolidine | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole | 60 |
Yields determined by ¹H NMR analysis. Reaction conditions typically involve the pyrrolidine substrate, B(C₆F₅)₃ (20 mol %), Et₃SiH (40 mol %), and an alkene acceptor in a suitable solvent at elevated temperatures. nih.gov
Advanced Cycloaddition Reactions
Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic compounds, offering high atom economy and stereocontrol. For pyrrolidine synthesis, [3+2] cycloadditions are particularly prominent.
[3+2] Cycloaddition Processes
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. organic-chemistry.orgwikipedia.org This methodology is a cornerstone for the synthesis of highly functionalized and stereochemically complex pyrrolidines. mdpi.comacs.org Glycine and its derivatives can serve as versatile starting materials, acting as precursors to the 1,3-dipole for the synthesis of pyrrolidine-containing compounds. mdpi.comnih.gov The reaction often proceeds with high efficiency and allows for the creation of multiple new bonds and stereocenters in a single step. mdpi.comacs.org
1,3-Dipolar Cycloaddition Reactions Utilizing Azomethine Ylides
A premier example of the [3+2] cycloaddition for pyrrolidine synthesis is the reaction involving azomethine ylides as the 1,3-dipole. rsc.orgmdpi.com Azomethine ylides are highly reactive intermediates that are typically generated in situ. mdpi.com A common method for their generation is the thermal or catalytic decarboxylation of α-amino acids in the presence of an aldehyde or ketone. tandfonline.commdpi.com The resulting ylide then rapidly reacts with a dipolarophile, such as an electron-deficient alkene, to furnish the pyrrolidine ring. mdpi.com
The versatility of this reaction is remarkable, allowing access to a wide diversity of stereochemical patterns in the resulting pyrrolidine products. rsc.org The choice of catalyst, metal salt, and chiral ligands can influence the stereochemical outcome, enabling diastereoselective and enantioselective transformations. rsc.orgnih.gov This method has been extensively used to synthesize spiro-pyrrolidine-oxindoles and other complex heterocyclic systems. mdpi.comfrontiersin.org The reaction between an N-metalated azomethine ylide and a dipolarophile is a concerted process that can proceed through different transition states, leading to various stereoisomers. rsc.org
For instance, the silver-catalyzed reaction of α-imino esters (derived from glycine) with various alkenes provides access to highly substituted proline derivatives. acs.org
Table 2: Synthesis of Pyrrolidines via [3+2] Cycloaddition of an Azomethine Ylide acs.org
| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Dimethyl maleate | AgOAc | Toluene | 95 | >95:5 |
| 2 | N-Phenylmaleimide | Ag₂CO₃ | Toluene | 90 | >95:5 |
| 3 | (E)-Methyl cinnamate | Ag₂CO₃ | Toluene | 85 | 80:20 |
| 4 | (E)-Chalcone | Ag₂CO₃ | Toluene | 75 | 90:10 |
Reactions performed using an imine derived from ethyl glycinate (B8599266) and an N-tert-butanesulfinylazadiene as the azomethine ylide precursor. acs.org
Catalytic Synthesis Approaches
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of pyrrolidines has greatly benefited from the development of novel catalytic systems, particularly those based on transition metals.
Transition Metal-Catalyzed Methods
Transition metals like palladium, rhodium, copper, and ruthenium are widely used to catalyze the formation of pyrrolidine rings through various mechanisms, including hydroamination, C-H activation, and cycloaddition reactions. organic-chemistry.org These methods often proceed under mild conditions and with high functional group tolerance.
Ruthenium catalysts have emerged as powerful tools for constructing complex pyrrolidine structures. nih.govacs.org They can operate through diverse mechanistic pathways, enabling unique transformations that are often complementary to other transition metals. chesci.com
One innovative ruthenium-catalyzed approach facilitates the diastereoselective synthesis of fully substituted pyrrolidines from readily available anilines and diazo pyruvates. nih.govacs.orgacs.org This reaction is remarkable as it involves the formation of five new bonds and four contiguous stereocenters in a single operation under mild conditions. acs.org The proposed mechanism involves the initial formation of a ruthenium carbene from the diazo compound, followed by N-H insertion with the aniline (B41778) to generate an enol intermediate. acs.orgthieme-connect.com Subsequent oxidation and a cascade of nucleophilic attack and cyclization steps, all mediated by the ruthenium catalyst, lead to the densely functionalized pyrrolidine product. acs.org
Another distinct ruthenium-catalyzed method involves a three-component coupling of α-diazo esters, N-benzylidene imines, and alkenes. acs.orgnih.gov Ruthenium porphyrin complexes are particularly effective catalysts for this transformation. acs.org The reaction is initiated by the formation of a ruthenium-carbene intermediate, which then reacts with the imine to generate an azomethine ylide. This ylide is subsequently trapped by an alkene via a 1,3-dipolar cycloaddition to yield the functionalized pyrrolidine. acs.orgnih.gov This cascade process provides a convenient and stereoselective entry to complex nitrogen heterocycles. acs.org
Table 3: Ruthenium-Porphyrin Catalyzed Three-Component Pyrrolidine Synthesis acs.org
| Entry | Imine | Alkene | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 1 | N-Benzylidene-p-toluidine | Dimethyl maleate | 88 | Single isomer |
| 2 | N-(4-Chlorobenzylidene)aniline | Dimethyl maleate | 85 | Single isomer |
| 3 | N-Benzylideneaniline | N-Phenylmaleimide | 94 | Single isomer |
| 4 | N-Benzylideneaniline | Dimethyl fumarate | 85 | Single isomer |
| 5 | N-Benzylideneaniline | Dimethyl acetylenedicarboxylate | 84 | Not applicable |
Reactions performed using ethyl diazoacetate as the carbene precursor and [Ru(TPP)(CO)] as the catalyst. acs.org
Copper-Catalyzed C(sp3)-H Amination
The direct functionalization of C(sp3)−H bonds represents a highly efficient strategy for synthesizing pyrrolidine rings. Copper-catalyzed intramolecular C-H amination has emerged as a powerful method for this transformation. nih.gov This approach provides a direct route to C(sp3)–N bond formation, offering high levels of chemo-, regio-, and stereoselectivity. nih.gov
Researchers have developed a method for the synthesis of pyrrolidines through the intramolecular C–H amination of N-fluoride amides, utilizing [TpₓCuL] complexes (where Tpₓ is a tris(pyrazolyl)borate ligand) as precatalysts. nih.govacs.org This system is noteworthy as it effectively induces amination, whereas other copper-catalyzed activations of N–F bonds often lead to C–C bond formation. acs.org Mechanistic studies suggest that the catalytic cycle may involve copper complexes in various oxidation states, from Cu(I) to Cu(III). nih.gov Another strategy involves a copper-catalyzed radical relay mechanism that intercepts a distal C-centered radical for C-C bond formation, enabling the selective δ C-H (hetero)arylation of sulfonamides, which can then undergo amination to form the pyrrolidine ring. researchgate.net
Biocatalysis offers a complementary approach, where engineered enzymes perform intramolecular C(sp3)–H amination. Directed evolution of cytochrome P411 has produced variants capable of catalyzing the insertion of alkyl nitrene into C(sp3)–H bonds to construct pyrrolidine derivatives with high enantioselectivity and catalytic efficiency from organic azides. nih.gov
Table 1: Comparison of Copper-Catalyzed C-H Amination Methods
| Method | Catalyst/Enzyme | Substrate | Key Features |
|---|---|---|---|
| Chemical Catalysis | [TpₓCuL] complexes | N-fluoride amides | Direct C-N bond formation; distinct from C-C bond formation pathways. nih.govacs.org |
| Radical Relay | Copper Catalyst | Sulfonamides | Selective δ C-H functionalization followed by amination. researchgate.net |
| Biocatalysis | P411-PYS-5149 | Organic azides | High enantioselectivity and catalytic efficiency. nih.gov |
Iridium-Catalyzed Borrowing Hydrogen Annulation
The borrowing hydrogen methodology is a highly atom-economical process that enables the use of alcohols as alkylating agents, with water as the sole byproduct. acs.org Iridium-catalyzed enantioconvergent borrowing hydrogen annulation has been successfully applied to the synthesis of chiral N-heterocycles, including pyrrolidines, directly from simple racemic diols and primary amines. acs.orgresearchgate.netnih.gov
This catalytic method facilitates the one-step construction of two C–N bonds with high efficiency and enantioselectivity. acs.orgnih.gov The key to this transformation is the use of a chiral amine-derived iridacycle catalyst. organic-chemistry.org The process allows for rapid access to a diverse range of structurally varied and enantioenriched pyrrolidines, which are valuable precursors to important pharmaceutical compounds. researchgate.netnih.gov The environmentally friendly nature of this reaction, which avoids the need for stoichiometric oxidants or reductants, makes it a significant advancement in the sustainable synthesis of valuable chiral N-heterocycles. organic-chemistry.org
Palladium-Catalyzed Reactions
Palladium catalysis offers a versatile toolkit for the synthesis of pyrrolidine derivatives through various reaction pathways. These methods include hydroarylation, cascade reactions, and cycloadditions.
A notable palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been developed to produce 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net This process demonstrates broad substrate scope and can deliver drug-like molecules in a single step from readily available precursors. chemrxiv.org Another powerful strategy is the palladium(II)-catalyzed cascade reaction involving γ-C(sp3)–H olefination and annulation of specific amine substrates with electron-withdrawing alkenes to yield functionalized pyrrolidines. mdpi.com
Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides an effective route to enantiomerically enriched pyrrolidines. nih.gov The success of this reaction relies on the development of novel phosphoramidite (B1245037) ligands. The reaction conditions are tolerant of a wide variety of imine acceptors, affording the corresponding cycloadducts in excellent yields and selectivities. nih.gov An enantio- and diastereoselective synthesis has also been described, wherein an initial intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring, followed by the intermolecular addition of a second nucleophile. nih.gov
Table 2: Overview of Palladium-Catalyzed Reactions for Pyrrolidine Synthesis
| Reaction Type | Key Reagents | Ligand/Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| Hydroarylation | N-alkyl pyrrolines, Aryl donors | PdCl₂, P(o-Tol)₃ | 3-Aryl pyrrolidines | chemrxiv.org |
| Cascade C-H Olefination | Morpholinone-derived amines, Alkenes | Pd(II), Ac-Gly-OH | Functionalized pyrrolidines | mdpi.com |
| [3+2] Cycloaddition | Trimethylenemethane (TMM), Imines | Pd(dba)₂, Phosphoramidite ligands | Substituted pyrrolidines | nih.gov |
| Nucleopalladation/Interception | ortho-vinyl phenols with tethered amine | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox | Di- and tri-substituted pyrrolidines | nih.gov |
Organocatalytic Syntheses
Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of complex molecules, with pyrrolidine-based catalysts playing a central role. mdpi.com These catalysts, often derived from the natural amino acid proline, operate through enamine or iminium ion intermediates to facilitate a wide range of transformations. unibo.itnih.gov
A common and effective strategy for constructing highly functionalized polysubstituted pyrrolidines involves the organocatalytic conjugate addition of aldehydes to nitro-olefins. nih.govnih.gov This initial Michael addition, catalyzed by diarylprolinol silyl ethers or other proline derivatives, generates highly functionalized nitroaldehydes with high stereoselectivity. nih.gov These intermediates can then be converted into enantioenriched pyrrolidines through subsequent transformations, such as chemoselective reduction of the nitro group followed by intramolecular reductive amination or aza-Michael reactions. nih.gov The modularity of pyrrolidine-based organocatalysts allows for fine-tuning of their structure to optimize efficiency and selectivity for various substrates. mdpi.comunibo.it
Photoredox Catalysis
Visible-light photoredox catalysis has unlocked novel pathways for the synthesis and modification of pyrrolidine rings by enabling radical-mediated transformations under mild conditions. One such method is the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, which utilizes an iridium-based photoredox catalyst. researchgate.netnih.gov A key aspect of this strategy is the use of a redox auxiliary, which allows for photoreductive activation of the ketone without a sacrificial co-reductant, thereby preventing undesirable side reactions. researchgate.netnih.gov
Photoredox catalysis also facilitates the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization, which can be achieved using metal-free catalysts like Rose Bengal under blue LED irradiation. rsc.org This approach is noted for its synthetic efficiency and green reaction profile. rsc.org Additionally, the combination of a Lewis acid and photoredox catalysis can enable the reductive cleavage of the otherwise inert C–N bond in N-benzoyl pyrrolidine, opening up new avenues for skeletal remodeling of the pyrrolidine core. nih.gov This dual-catalysis system promotes single-electron transfer to the amide, initiating a site-selective bond cleavage that can be coupled with intermolecular radical additions to form new C-C bonds. nih.gov
Borane-Catalyzed Dehydrogenation
The dehydrogenation of pyrrolidines to form the corresponding aromatic pyrroles offers a valuable transformation, effectively "unmasking" a more sensitive heterocycle from a robust saturated precursor. nih.gov A catalytic approach using commercially available tris(pentafluorophenyl)borane, B(C₆F₅)₃, provides an operationally simple and effective method for this transformation. nih.govacs.org
This borane-catalyzed dehydrogenation is particularly advantageous because it avoids the harsh oxidative conditions typically required for such reactions, which are often incompatible with sensitive functional groups. acs.org As a result, new classes of pyrrolidines can serve as direct synthons for pyrroles for the first time. nih.gov Mechanistic investigations have revealed that the process involves the formation of an ammonium borohydride intermediate. nih.gov Furthermore, theoretical studies on related amine borane (B79455) complexes show that the presence of a BH₃ catalyst significantly lowers the energy barrier for dehydrogenation, making it a favorable process. whiterose.ac.uk
Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrrolidine derivatives, emphasizing sustainability, efficiency, and the reduction of waste. A highly sustainable approach involves the direct synthesis of 5-methylpyrrolidone derivatives from biosourced levulinic acid without the need for any additives, catalysts, or solvents. rsc.org This reaction is highly selective and proceeds with an extremely low E-factor (a measure of waste generated), with the products being easily recovered through simple distillation. rsc.org
Another green strategy involves multicomponent domino reactions conducted in environmentally benign solvents like a mixture of ethanol (B145695) and water. semanticscholar.org These one-pot, three-component reactions allow for the efficient assembly of complex polycyclic pyrrolidine-fused spirooxindoles from simple starting materials. semanticscholar.org Catalyst- and solvent-free conditions have also been developed for the synthesis of 2-pyrrolidinone (B116388) analogs via grinding at room temperature, offering benefits such as mild reaction conditions, short reaction times, and a simple workup. researchgate.net These examples highlight a clear trend towards developing synthetic protocols that are not only chemically efficient but also environmentally responsible.
Reaction Mechanisms and Transformations of Pyrrolidine Derivative 2
Investigation of Reaction Pathways
The journey from starting materials to final products is often a multi-step process involving several key reactive intermediates and transformations.
Iminium ions are crucial cationic intermediates in many reactions involving pyrrolidine (B122466) derivatives, particularly in aminocatalysis where they react with carbonyl compounds. libretexts.orgnih.govacs.org The formation of an iminium ion from a secondary amine like a pyrrolidine derivative and a carbonyl compound is typically catalyzed by an acid. nih.govuobaghdad.edu.iq This process is reversible, and the subsequent hydrolysis of the iminium ion regenerates the amine and the carbonyl compound, a critical step for catalytic turnover. uobaghdad.edu.iq
The stability of these pyrrolidine-derived iminium ions against hydrolysis has been a subject of computational investigation. libretexts.orgnih.govd-nb.info The equilibrium position between the carbonyl compounds and the corresponding iminium ions can predict which species will predominate in a reaction mixture, thereby influencing the reaction's efficiency and outcome. libretexts.orgd-nb.info For instance, in catalytic Michael additions, the reaction's progress depends on the relative stability of the initial iminium ion and the final iminium intermediate formed after the nucleophilic attack. libretexts.orgd-nb.info The rate-limiting step in some base-promoted Michael reactions has been identified as the formation of the iminium ion itself. acs.org
Table 1: Factors Influencing Iminium Ion Stability and Formation
| Factor | Description | Impact on Reaction | Source |
| Acid Catalysis | Protic acids facilitate the dehydration step, promoting iminium ion formation. | Essential for catalytic cycles involving aldehydes and ketones. | nih.govuobaghdad.edu.iq |
| Carbonyl Structure | Conjugated enals and dienals form more stable iminium ions compared to simple aldehydes or ketones. | Affects equilibrium position and reactivity towards nucleophiles. | libretexts.org |
| Pyrrolidine Substituents | Chiral pyrrolidine derivatives (e.g., MacMillan catalysts) are designed to control stereochemistry and influence iminium ion stability. | Enables asymmetric synthesis and high conversion rates. | libretexts.org |
| Solvent Effects | Polar media can influence the energies of formation and hydrolysis. | Can alter reaction rates and equilibrium positions. | libretexts.org |
| Hydrolysis | The reverse reaction, where water attacks the iminium ion, regenerates the starting materials. | Crucial for catalyst turnover in aminocatalytic cycles. | uobaghdad.edu.iq |
Decarboxylation, the removal of a carboxyl group, is a significant transformation for pyrrolidine derivatives that are also carboxylic acids. This process provides a direct route to substituted pyrrolidines from readily available amino acid precursors. uou.ac.inuop.edu.pk A notable example is the palladium-catalyzed decarboxylation of L-proline, which yields pyrrolidine with high selectivity in water. uop.edu.pk By modifying the palladium catalyst with lead, side reactions can be suppressed, leading to an efficient and sustainable production method. uop.edu.pk
In other synthetic contexts, decarboxylation is a key step in a sequence of reactions. The synthesis of 4-(Indol-3-yl)-2-pyrrolidone, for instance, involves the alkaline hydrolysis of an ester followed by the decarboxylation of the resulting 2-pyrrolidone-3-carboxylic acid intermediate. Current time information in Bangalore, IN. Similarly, optically active β-amino alcohols and bicyclic pyrrolidine derivatives can be prepared in a single step via the decarboxylation of α-amino acids like L-hydroxyproline. uou.ac.in Furthermore, decarboxylative cycloaddition reactions, where a carboxylic acid is eliminated during a cyclization process, offer a powerful method for constructing complex polycyclic pyrrolidine structures. pcbiochemres.com
Table 2: Examples of Decarboxylation in Pyrrolidine Derivative Synthesis
| Starting Material | Reaction Conditions | Product | Significance | Source |
| L-Proline | Pd/ZrO₂-Pb catalyst, H₂, H₂O, 235 °C | Pyrrolidine | Highly selective, sustainable route to the parent heterocycle. | uop.edu.pk |
| L-Hydroxyproline | Heating | (R)-β-Amino alcohol | Simple one-step procedure to optically active products. | uou.ac.in |
| 2-Pyrrolidone-3-carboxylic acids | Heating/Hydrolysis | Substituted 2-pyrrolidones | Key step in the synthesis of functionalized pyrrolidones. | Current time information in Bangalore, IN. |
| Chromone-3-carboxylic acid & Azomethine ylide | Brønsted base catalysis | Chiral pyrrolidine-chromanone hybrids | Asymmetric, intermolecular decarboxylative [3+2]-cycloaddition. | pcbiochemres.com |
Intramolecular cyclization represents a powerful strategy for assembling complex, often polycyclic, systems containing a pyrrolidine ring from linear precursors. wikipedia.org These reactions leverage the proximity of reactive functional groups within a single molecule to form new rings with high efficiency and stereocontrol.
Several distinct mechanisms are employed:
Nucleophilic Substitution: Intramolecular S_N2' cyclization of N-alkoxyl amines bearing an allylic bromide moiety provides a stereoselective route to 2,4-disubstituted pyrrolidines. libretexts.org
Iminium Ion-Mediated Cyclization: Acid-catalyzed reactions of substrates like N-(4,4-diethoxybutyl)imines proceed through the formation of a cyclic iminium cation, which acts as an intermediate for further transformations. nih.gov Similarly, the intramolecular Pictet-Spengler reaction can furnish polycyclic pyrrolidine derivatives. bhu.ac.in
Radical Cyclization: Enantioselective synthesis of trans-2,5-disubstituted pyrrolidines can be achieved through intramolecular radical cyclization, demonstrating the utility of radical chemistry in constructing these heterocycles. uomustansiriyah.edu.iq
Cascade Reactions: A platinum/Brønsted acid relay catalysis enables a cascade process where an initial cycloisomerization of an alkynamine derivative is followed by a nucleophilic addition and trapping sequence to yield complex pyrrolidine structures. ijpcbs.com
Table 3: Overview of Intramolecular Cyclization Strategies for Pyrrolidine Derivatives
| Reaction Type | Precursor Type | Key Intermediate/Catalyst | Product Type | Source |
| S_N2' Cyclization | N-Alkoxyl amine with allyl bromide | Hydroxylamine nucleophile | 2,4-Disubstituted pyrrolidines | libretexts.org |
| Acid-Catalyzed Cyclization | N-(4,4-diethoxybutyl)imine | Cyclic iminium cation | 3-Substituted pyrrolines | nih.gov |
| Pictet-Spengler Reaction | Amine with an electrophilic aromatic ring | Acid catalyst | Polycyclic pyrrolidines | bhu.ac.in |
| Radical Cyclization | Δ⁴,⁵-Oxazolidin-2-one derivative | Radical initiator | trans-2,5-Disubstituted pyrrolidines | uomustansiriyah.edu.iq |
| Catalytic Cascade | N-Boc-protected alkynamine | Platinum/Triflic acid | Bicyclic pyrrolidines | ijpcbs.com |
Reactivity Studies
The reactivity of Pyrrolidine derivative 2 is characterized by its participation in both electrophilic and nucleophilic reactions, depending on the specific substructure being targeted.
When a pyrrolidine derivative contains an indole (B1671886) or pyrrole (B145914) moiety, the electron-rich nature of this aromatic system makes it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The pyrrole ring is significantly more reactive than benzene (B151609), with substitution occurring preferentially at the C3 position in indoles and the C2 position in pyrroles. wikipedia.orgresearchgate.net This reactivity is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the reaction intermediate (the sigma complex).
A prominent example of this reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic rings. nih.gov When indoles are reacted with a Vilsmeier reagent generated from phosphorus oxychloride and a tertiary amide like 1-methylpyrrolidine-2-one, electrophilic attack occurs at the C3 position of the indole. nih.gov This reaction is a key step in synthesizing various substituted indoles, including those that are further elaborated into pyrrolidine-containing conjugates. uou.ac.in Another example involves the electrophilic trifluoromethanesulfanylation of tryptamine (B22526) derivatives, which proceeds through a P(III)/P(V) redox cycle to generate an electrophilic "SCF₃" source that attacks the indole ring, leading to C(3)-substituted pyrrolidinoindolines. acs.org
Table 4: Electrophilic Aromatic Substitution on Indole-Containing Pyrrolidine Scaffolds
| Reaction | Electrophile Source | Substrate | Product | Source |
| Vilsmeier-Haack Formylation | POCl₃ / 1-Methylpyrrolidine-2-one | Indole | 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole | nih.gov |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-Nitro-1H-indole | 5-Nitro-1H-indole-3-carbaldehyde | uou.ac.in |
| Trifluoromethanesulfanylation | CF₃SO₂Cl / P(III) catalyst | Tryptamine derivative | C(3)-SCF₃-substituted pyrrolidinoindoline | acs.org |
| General Alkylation | Alkyl Halides | Indole | 3-Alkylindole | researchgate.net |
The pyrrolidine nucleus and its derivatives frequently engage in nucleophilic addition reactions. Pyrrolidine itself is recognized as a potent nucleophile, and its nucleophilicity parameters have been determined experimentally. This inherent nucleophilicity drives many of its characteristic reactions.
One of the most significant applications is the nucleophilic addition to electrophilic species generated in situ. For example, the conjugate addition of pyrrolidine to α,β-unsaturated carbonyl compounds proceeds through an iminium ion intermediate, leading to 1,4-adducts. acs.org This type of Michael addition is a cornerstone of organocatalysis.
Furthermore, pyrrolidine derivatives are central to multicomponent reactions that hinge on nucleophilic addition steps. A one-pot, three-component synthesis of pyrrolidin-2-ones involves the Wittig reaction of phosphoranes with isocyanates to form ketenimine intermediates, which are then attacked by primary amines (a nucleophilic addition) to give amidines that subsequently cyclize. The synthesis of various C-alkyl substituted pyrrolidines also relies heavily on the nucleophilic addition of organometallic reagents (like Grignard reagents) to electrophilic precursors such as cyclic imines, nitrones, or imides.
Table 5: Examples of Nucleophilic Addition Reactions Involving Pyrrolidine Derivatives
| Nucleophile | Electrophile | Reaction Type | Product Class | Source |
| Pyrrolidine | α,β-Unsaturated Ketone | Michael Addition (via iminium) | 1,4-Adduct (4-Cyclopentadienyl-2-butanone) | acs.org |
| Primary Amine | Ketenimine | Nucleophilic Addition | Amidine (intermediate for pyrrolidin-2-ones) | |
| Organometallic Reagents (e.g., Grignard) | Cyclic Imines/Nitrones | Nucleophilic Addition | C-Alkyl Substituted Pyrrolidines | |
| Pyrrolidine | 2-Methoxy-3-X-5-nitrothiophenes | Nucleophilic Aromatic Substitution | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophenes |
Tautomerism Studies
This compound, commonly known as 2-pyrrolidone or γ-butyrolactam, is capable of existing in two tautomeric forms: the lactam form (keto) and the lactim form (enol, specifically 2-hydroxypyrroline). researchgate.netacdlabs.comwikipedia.org This phenomenon, known as lactam-lactim tautomerism, is a fundamental characteristic of its chemical behavior and has been the subject of extensive theoretical and experimental investigation.
Computational studies have provided quantitative data on the relative stabilities of the tautomers. The calculated standard heat of formation for the lactam tautomer in the gaseous phase shows good agreement with values obtained through calorimetric studies. tandfonline.com The following table presents the calculated heats of formation for the lactam and lactim tautomers of 2-pyrrolidone using various quantum chemical methods.
| Tautomer | Computational Method | Calculated Heat of Formation (ΔHf) (kcal/mol) |
|---|---|---|
| Lactam (Pyrrolidin-2-one) | AM1 | -45.1 |
| Lactam (Pyrrolidin-2-one) | PM3 | -47.2 |
| Lactam (Pyrrolidin-2-one) | RHF/6-31G | -40.1 |
| Lactim (2-Hydroxypyrroline) | AM1 | -31.7 |
| Lactim (2-Hydroxypyrroline) | PM3 | -33.5 |
| Lactim (2-Hydroxypyrroline) | RHF/6-31G | -25.2 |
The state of the tautomeric equilibrium is not merely a structural curiosity; it is a crucial prerequisite for some of the compound's chemical transformations. tandfonline.com For example, the participation of the lactim tautomer, pyrroline-2-ol, is considered essential for complexation reactions with metal ions like palladium(II) in aqueous solutions. researchgate.nettandfonline.comtandfonline.comtandfonline.com
Stereochemistry and Conformational Analysis of Pyrrolidine Derivative 2
Chiral Pyrrolidine (B122466) Derivatives
Chirality in pyrrolidine derivatives arises from the presence of one or more stereocenters, most commonly at the carbon atoms of the ring. The substitution pattern on the pyrrolidine ring determines the number of possible stereoisomers. For instance, a 2-substituted pyrrolidine will exist as a pair of enantiomers, (R) and (S). The introduction of additional substituents can lead to the formation of diastereomers.
The synthesis of enantiomerically pure pyrrolidine derivatives is a significant area of research in organic chemistry. Strategies to achieve this include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids like proline, which possesses a pyrrolidine ring with a defined stereocenter at C2.
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the modification of a pre-existing pyrrolidine scaffold.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its subsequent removal.
Influence of Stereoisomers on Molecular Interactions
The specific three-dimensional arrangement of atoms in a stereoisomer is critical for its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. Different stereoisomers of a pyrrolidine-containing molecule can exhibit markedly different biological activities.
For example, the (R)- and (S)-enantiomers of a pyrrolidine-based drug can have distinct pharmacological profiles. One enantiomer may bind with high affinity to a specific receptor, eliciting a desired therapeutic effect, while the other enantiomer may be inactive or even produce unwanted side effects. This stereoselectivity is a cornerstone of modern drug design and development.
The orientation of substituents on the pyrrolidine ring, dictated by the stereochemistry, influences the presentation of key functional groups for molecular recognition. Hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties must be precisely positioned to complement the binding site of a biological target.
A hypothetical example illustrating the differential activity of stereoisomers is presented in the table below.
| Stereoisomer | Target Binding Affinity (IC₅₀, nM) | Functional Group Orientation |
| (2R, 4S)-isomer | 15 | Axial substituent at C4 |
| (2S, 4R)-isomer | 250 | Equatorial substituent at C4 |
| (2R, 4R)-isomer | >1000 | Axial substituent at C4 |
| (2S, 4S)-isomer | >1000 | Equatorial substituent at C4 |
This table is a generalized representation and not based on a specific "pyrrolidine derivative 2".
Conformational Preferences and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. To alleviate bond angle strain, the ring puckers into non-planar conformations. The two most common puckered conformations are the envelope (or twist) and the twist (or half-chair) forms.
In the envelope conformation (E) , four of the ring atoms are coplanar, and the fifth atom is displaced from this plane. The atom out of the plane is designated with a superscript or subscript to denote its position relative to the plane. For example, in an E₂ conformation, the C2 atom is out of the plane.
In the twist conformation (T) , two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For instance, in a ³T₂ conformation, the C3 atom is displaced to one side and the C2 atom to the opposite side.
These conformations are not static but can interconvert through a low-energy process called pseudorotation . This process involves a continuous series of envelope and twist conformations, with the puckering appearing to rotate around the ring. The energy landscape of this pseudorotation pathway is influenced by the nature and position of the substituents on the ring.
The preference for a particular conformation is determined by a combination of factors:
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.
Angle Strain: Deviation from ideal bond angles.
Steric Interactions: Repulsive interactions between bulky substituents.
Computational studies, often using Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the most stable conformations and the energy barriers between them.
The table below provides a hypothetical summary of conformational analysis for a disubstituted pyrrolidine.
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| ³E | 35.2° | 0.0 |
| E₄ | -21.5° | 1.2 |
| ²T₃ | 42.1° | 0.8 |
| ⁴T₀ | -38.7° | 1.5 |
This table is a generalized representation and not based on a specific "this compound".
The specific conformational preferences of a pyrrolidine derivative are critical for its function, as they define the spatial relationship between its substituents and, consequently, its ability to interact effectively with its molecular partners.
Computational and Theoretical Investigations of Pyrrolidine Derivative 2
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, such as geometries, reaction energies, and spectroscopic parameters.
For the chiral pyrrolidine (B122466) derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, DFT calculations using the B3LYP hybrid functional and a 6-311++G(2d,p) basis set were employed to analyze its electronic properties. iucr.org The calculations focused on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is predominantly located in the π region of the molecule's planar core, while the LUMO and LUMO+1 are characterized by a π* region in the planar core and the carboxylate group. iucr.org The energy difference between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability.
| Molecular Orbital | Description | Energy (Arbitrary Units) |
| HOMO-1 | Combination of σ + nN + nO orbitals | - |
| HOMO | Dominated by the π region of the planar core | - |
| LUMO | Dominated by a π* region in the planar core and carboxylate group | - |
| LUMO+1 | Dominated by a π* region in the planar core and carboxylate group | - |
| HOMO-LUMO Gap | 1.28 eV (between HOMO and HOMO-1) | - |
| LUMO-LUMO+1 Gap | 0.72 eV | - |
| This table is based on data for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. iucr.org |
DFT calculations are crucial for understanding the selectivity of chemical reactions that form pyrrolidine derivatives. In organocatalysis, for instance, a pyrrolidine derivative can be used as a catalyst in domino reactions to produce complex molecules with multiple stereocenters. units.it Theoretical calculations can elucidate the reaction mechanism and predict whether the reaction is under thermodynamic or kinetic control. dokumen.pub
Mapping the potential energy surface (PES) is a fundamental application of computational chemistry that helps visualize the energy landscape of a chemical reaction. A PES charts the energy of a system as a function of its geometry, identifying stable intermediates, transition states, and the minimum energy pathways connecting them.
For complex reactions like the domino Michael-Michael-aldol sequence that produces substituted cyclohexene (B86901) carbaldehydes using a pyrrolidine organocatalyst, a proposed catalytic cycle involves multiple sequential activations. units.it While specific PES maps for a compound named "Pyrrolidine derivative 2" are not detailed in the available literature, this type of analysis is essential for understanding such intricate reaction mechanisms. By mapping the PES, researchers can calculate the activation energies for each step, identify the rate-determining transition state, and rationalize the stereochemical outcome of the reaction.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital for drug discovery and understanding biological processes.
Molecular docking studies have been performed on various N-substituted pyrrolidine derivatives to investigate their interaction with biological targets like the GABA-A receptor, which is implicated in epilepsy. jptcp.com For a series of derivatives docked with the GABA receptor (PDB ID: 4COF), the simulations aimed to understand the binding interactions responsible for their potential GABAergic activities. jptcp.com
Key interactions often involve hydrogen bonds between the ligand and specific amino acid residues in the receptor's active site. For example, studies on pyrrolidine iminosugars targeting Gaucher disease revealed that the sugar-like portion of the molecule forms essential hydrogen bonds with residues such as Asp127, Glu235, and Glu340. researchgate.net Other docking studies on phenothiazine-pyrrolidine hybrids have suggested that interactions with the β-tubulin backbone can disrupt the cell cycle, leading to anticancer effects. mdpi.com The orientation within the binding site is also critical; docking of N-4'-(p-trifluoromethylphenyl)butyl-DAB, a pyrrolidine derivative, showed its phenyl group accommodated in a lipophilic pocket of the target enzyme. researchgate.net
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a binding energy score (in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.
In a study of N-substituted pyrrolidine derivatives targeting the 4COF GABA receptor, the compound 2-(pyrrolidine-1-yl)ethan-1-amine was found to have the greatest binding affinity. jptcp.com The results from this docking study are summarized below.
| Pyrrolidine Derivative | Predicted Binding Affinity (kcal/mol) |
| 2-(pyrrolidine-1-yl)ethan-1-amine | -3.7 |
| 1-butyl-1H-pyrrolidine | -3.6 |
| 2-(1H-pyrrolidine-yl)ethan-1-ol | -3.6 |
| 1-propyl-H-pyrrolidine | -3.4 |
| 1H-pyrrolidine-1-carbonitrile | -3.2 |
| Data sourced from docking simulations with the 4COF GABA receptor. jptcp.com |
These predicted affinities help in ranking compounds and prioritizing them for further experimental testing. The low affinity values suggest a strong bond may be formed between the ligand and the protein target. jptcp.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules.
MD simulations have been used to analyze the binding of pyrrolidine derivatives to their protein targets in greater detail. researchgate.net For instance, in studies of pyrrolidine iminosugar inhibitors, MD simulations were employed to understand the reasons behind significant increases in binding affinity with small changes in the ligand's alkyl chain length. researchgate.net These simulations revealed that the shape and size of a hydrophobic binding pocket were key factors. They also showed how the molecular orientation of the ligand could change depending on the length of its alkyl chain, allowing it to fit into different pockets within the active site. researchgate.net By simulating the complex over time, MD can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, thus providing a more robust model of the binding event. researchgate.net
Table of Compounds Mentioned
| Designation in Article | Full Chemical Name |
| Pyrrolidine derivative | (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate |
| Pyrrolidine derivative | 2-(pyrrolidine-1-yl)ethan-1-amine |
| Pyrrolidine derivative | 1-butyl-1H-pyrrolidine |
| Pyrrolidine derivative | 2-(1H-pyrrolidine-yl)ethan-1-ol |
| Pyrrolidine derivative | 1-propyl-H-pyrrolidine |
| Pyrrolidine derivative | 1H-pyrrolidine-1-carbonitrile |
| Pyrrolidine derivative | N-4'-(p-trifluoromethylphenyl)butyl-DAB (1,4-dideoxy-1,4-imino-D-arabinitol) |
Conformational Stability in Binding Sites
The stability of a ligand's conformation when bound to its target protein is a critical determinant of its inhibitory potential. For this compound, its conformational stability within the ATP-binding site of the Cdk5/p25 complex has been extensively studied using molecular dynamics (MD) simulations. nih.govnih.gov
MD simulations track the atomic movements of the protein-ligand complex over time, providing a dynamic picture of its behavior. A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. In a 30-nanosecond MD simulation, the Cdk5/p25 complex bound with this compound (referred to as Hit2 in the study) demonstrated significant conformational stability. nih.govnih.gov The RMSD of the Cα atoms of the protein backbone maintained a stable trajectory, indicating that the binding of the inhibitor did not induce major, destabilizing structural changes. nih.gov
Specifically, the RMSD of the Cdk5/p25 complex in combination with the candidate inhibitors reached an average value of approximately 2.15 Å over the simulation period. nih.govnih.gov The RMSD of the ligand itself also showed minimal fluctuation, suggesting it maintains a stable conformation and orientation within the binding pocket throughout the simulation. nih.gov This stability is crucial, as it ensures consistent and sustained interaction with key residues in the active site. nih.govresearchgate.net Density Functional Theory (DFT) calculations have also been employed to analyze the energy profiles of pyrrolidine rings, confirming the existence of stable, low-energy conformations. beilstein-journals.org While not specific to Derivative 2, these studies support the principle that pyrrolidine scaffolds can adopt well-defined, stable geometries. beilstein-journals.org
| Parameter | Observation | Significance | Source |
| Protein Backbone RMSD | Average value of ~2.15 Å for the Cdk5/p25 complex with candidate inhibitors. | Indicates the overall structural integrity and stability of the protein upon ligand binding. | nih.govnih.gov |
| Ligand RMSD | Stable trajectory for this compound during the 30 ns simulation. | Confirms the inhibitor maintains a consistent and stable pose within the binding site. | nih.gov |
| Complex RMSD | Stable values for the entire Cdk5/p25-inhibitor complex. | Advocates for the stability of the ligand binding throughout the simulation period. | nih.gov |
Dynamic Interaction Analysis
MD simulations also allow for a detailed analysis of the dynamic interactions between the ligand and the protein's binding site. For this compound, these analyses revealed that it securely occupies the ATP-binding site of Cdk5, forming stable interactions with key amino acid residues. nih.govnih.gov The ATP-binding site is composed of several critical regions, including the Gly-rich loop, the hinge region, and the activation loop, all of which are important for inhibitor binding. nih.gov
Throughout the MD simulation, this compound was observed to form a consistent network of hydrogen bonds and hydrophobic interactions with the Cdk5 active site. nih.gov This sustained interaction profile is essential for potent inhibition. The stability of these interactions over time confirms that the initial binding mode predicted by molecular docking is maintained in a more physiologically realistic, dynamic environment. Such stable interactions are a hallmark of effective inhibitors, ensuring prolonged target engagement. nih.govresearchgate.net In similar computational studies on other pyrrolidine derivatives, the analysis of ligand-protein interactions from MD trajectories has been crucial for validating docking results and confirming the stability of the complex. scispace.comresearchgate.net
Binding Free Energy Calculations
To quantify the binding affinity of this compound to its target, binding free energy calculations are performed. These calculations provide a theoretical estimation of the strength of the protein-ligand interaction. A more negative binding free energy value typically corresponds to a more stable and potent complex. researchgate.netresearchgate.net
For the pyrrolidine-2,3-dione (B1313883) derivatives identified as Cdk5/p25 inhibitors, binding free energy was estimated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on the snapshots from the MD simulation. The study compared the binding energies of four potential inhibitors, including this compound (Hit2), to that of a known reference compound (Roscovitine). nih.gov The results showed that all four candidate inhibitors, including Derivative 2, possessed a lower (more favorable) binding free energy than the reference compound, which had a calculated binding energy of -113.10 kJ/mol. nih.govnih.gov This finding strongly suggests that this compound binds to the Cdk5/p25 complex with high affinity, corroborating its potential as a potent inhibitor. nih.govnih.gov
| Compound | Target Protein | Calculated Binding Free Energy (kJ/mol) | Method | Source |
| Reference (Roscovitine) | Cdk5/p25 | -113.10 | MM/PBSA | nih.govnih.gov |
| This compound (Hit2) | Cdk5/p25 | More favorable than -113.10 | MM/PBSA | nih.govnih.gov |
| Other Candidate Inhibitors (Hit1, Hit3, Hit4) | Cdk5/p25 | More favorable than -113.10 | MM/PBSA | nih.govnih.gov |
Pharmacophore Modeling and Virtual Screening
The discovery of this compound was facilitated by modern computational drug design strategies, beginning with pharmacophore modeling. nih.govnih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.
In the study that identified this compound, a ligand-based pharmacophore model was generated using a set of previously known Cdk5 inhibitors. nih.gov This model defined the key chemical features—such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions—and their spatial arrangement necessary for Cdk5 inhibition. nih.govjuniperpublishers.com
This validated pharmacophore model was then used as a 3D query to perform a virtual screening of large chemical databases. nih.govnih.gov Virtual screening is a computational technique that rapidly filters vast libraries of compounds to identify those that match the pharmacophore query. This process significantly narrows down the number of candidates for further investigation. Molecules that successfully matched the pharmacophore model were then subjected to molecular docking simulations to predict their binding orientation and affinity. nih.govnih.gov Only those molecules with a high docking score (in this case, a Goldscore > 67.67, based on a reference compound) were selected as potential candidates, leading to the identification of the pyrrolidine-2,3-dione scaffold as a novel inhibitor class for Cdk5/p25. nih.govnih.gov
Computational Prediction of Molecular Properties (non-clinical)
Beyond assessing binding affinity, computational methods are used to predict the physicochemical and pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These non-clinical predictions are vital for early-stage evaluation of a compound's drug-likeness. mdpi.com
For various series of pyrrolidine derivatives, computational ADMET predictions have been performed. researchgate.netmdpi.comnih.gov For instance, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, newly designed compounds were evaluated for properties like AMES toxicity, hERG inhibition, and skin sensitization. nih.gov The most promising designed compounds showed no predicted toxicity in these areas. nih.gov Similarly, a study on pyrrolidin-2-one derivatives as potential AChE inhibitors used computational tools to predict that the compounds would be CNS active, possess good to excellent oral absorption, and lack hERG blockade potential. researchgate.net Another study predicted pharmacokinetic parameters such as Caco-2 cell permeability and blood-brain barrier (BBB) penetration. mdpi.com
While the specific ADME data for this compound from the Cdk5/p25 study is not detailed, the initial virtual screening step involved filtering a drug-like database, implying that the parent library was already curated for compounds with favorable physicochemical properties. nih.gov The general findings from related pyrrolidine derivative studies suggest that this chemical scaffold can be modified to achieve a desirable non-clinical profile.
| Property | Predicted Outcome for Designed Pyrrolidine Derivatives | Significance | Source |
| AMES Toxicity | No toxicity predicted for novel Mcl-1 inhibitors. | Low potential for mutagenicity. | nih.gov |
| hERG Inhibition | No inhibition predicted for Mcl-1 and AChE inhibitors. | Reduced risk of cardiotoxicity. | researchgate.netnih.gov |
| Oral Absorption | Good to excellent prediction for AChE inhibitors. | Indicates potential for oral bioavailability. | researchgate.net |
| CNS Activity | Predicted to be CNS active for AChE inhibitors. | Suggests ability to cross the blood-brain barrier for neurological targets. | researchgate.net |
| Skin Permeability | Very low values predicted for certain spiro derivatives. | Indicates low absorption through the skin. | mdpi.com |
Spectroscopic and Advanced Analytical Characterization of Pyrrolidine Derivative 2
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural analysis of Pyrrolidine (B122466) derivative 2. Experiments were conducted in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal reference, providing detailed insights into the proton and carbon environments within the molecule. researchgate.net
The ¹H NMR spectrum of Pyrrolidine derivative 2 reveals distinct signals corresponding to the different types of protons present in the structure. The aromatic protons of the two monosubstituted benzene (B151609) rings produce a series of signals in the range of δ 7.32-7.48 ppm. researchgate.net A characteristic singlet at δ 4.81 ppm is attributed to the methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group. researchgate.net The methylene protons of the pyrrolidine ring are observed as a doublet at δ 4.42 ppm with a coupling constant (J) of 1.9 Hz. researchgate.net Furthermore, a signal at δ 7.70 ppm is assigned to the vinylic proton (H-C=C) of the benzylidene moiety. researchgate.net
Interactive Data Table: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.32-7.48 | m | - | Aromatic protons (C₆H₅) |
| 7.70 | s | - | Vinylic proton (H-C=C) |
| 4.81 | s | - | Benzyl methylene protons (N-CH₂) |
| 4.42 | d | 1.9 | Pyrrolidine methylene protons |
m = multiplet, s = singlet, d = doublet
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. The spectrum shows two distinct signals for the carbonyl carbons, with the signal at δ 186.56 ppm assigned to the strongly conjugated carbonyl carbon and the second at δ 160.67 ppm. researchgate.net The carbon atoms of the methylene groups of the pyrrolidine and benzyl moieties are observed at δ 48.24 ppm and δ 46.54 ppm, respectively. researchgate.net Signals corresponding to the unsubstituted aromatic carbons (C-H) of the phenyl rings appear in the range of δ 128.54-131.64 ppm. researchgate.net The ipso-carbons of the phenyl groups are found at δ 133.51 ppm and δ 124.85 ppm. researchgate.net The ethylenic carbons are assigned to the signals at δ 138.31 ppm (trisubstituted) and δ 134.78 ppm (tetrasubstituted). researchgate.net
Interactive Data Table: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 186.56 | Conjugated Carbonyl (C=O) |
| 160.67 | Carbonyl (C=O) |
| 138.31 | Trisubstituted ethylenic carbon |
| 134.78 | Tetrasubstituted ethylenic carbon |
| 133.51 | ipso-Aromatic carbon |
| 128.54-131.64 | Aromatic carbons (C-H) |
| 124.85 | ipso-Aromatic carbon |
| 48.24 | Pyrrolidine methylene carbon (CH₂) |
| 46.54 | Benzyl methylene carbon (N-CH₂) |
Mass Spectrometry (MS)
While detailed mass spectrometry fragmentation data for this compound is not extensively documented in the available literature, its molecular formula has been confirmed by elemental analysis as C₁₈H₁₅NO₂. researchgate.netscispace.comscichemj.org Based on this formula, the calculated molecular weight is approximately 277.32 g/mol . In a mass spectrometry experiment, the molecular ion peak (M⁺) would be expected to appear at an m/z value corresponding to this mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Interactive Data Table: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Calculated Molecular Weight | 277.32 g/mol |
| Expected Molecular Ion Peak (M⁺) | m/z ≈ 277.32 |
Chromatographic Techniques
Chromatographic methods are essential for the purification and purity verification of this compound.
Following its synthesis, this compound is isolated as a solid. The primary method for its purification is recrystallization. researchgate.net This process involves dissolving the crude solid product in a suitable solvent, such as ethyl acetate, followed by slow cooling to induce the formation of crystals. researchgate.netscispace.comscichemj.org This technique effectively removes impurities that are more soluble in the solvent, resulting in a highly purified crystalline product. The formation of yellow crystals suitable for X-ray analysis underscores the efficacy of this purification method. researchgate.net
The purity of this compound is confirmed through multiple analytical methods. The sharp and well-resolved peaks in the ¹H and ¹³C NMR spectra are indicative of a high degree of purity, as significant impurities would typically result in additional, extraneous signals. researchgate.net Furthermore, the successful elemental analysis, with experimentally found values for carbon (77.94%), hydrogen (5.43%), and nitrogen (5.03%) closely matching the calculated values (C, 77.96%; H, 5.45%; N, 5.05%), provides strong quantitative evidence of the compound's purity. researchgate.net
UV-Visible Spectroscopy
The optical properties of this compound have been investigated using UV-Visible absorption spectroscopy to understand its electronic transitions. The analysis was conducted by recording the UV-Vis spectra in various solvents of differing polarity, including ethanol (B145695) (EtOH), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM). The spectra were recorded at concentrations ranging from 5x10⁻⁵ to 5x10⁻² M.
In these analyses, it was observed that the intensity of the absorption peaks increased linearly with an increase in the concentration of the solution, which is consistent with the Beer-Lambert Law. The positions of the absorption maxima (λmax) did not show significant shifts when the solvent was changed, indicating that the electronic transitions are not strongly influenced by the polarity of the solvent environment. researchgate.net A characteristic absorption band was observed in the near UV region, which is attributed to the inherent structural properties of this class of pyrrolidine derivatives. researchgate.net
The key absorption data for this compound in different solvents are summarized in the table below.
| Solvent | Wavelength (λmax, nm) |
| Ethanol (EtOH) | 275 |
| Acetonitrile (ACN) | 276 |
| Dichloromethane (DCM) | 278 |
This interactive table summarizes the maximum absorption wavelengths of this compound in three different solvents.
These values suggest that this compound possesses chromophores that undergo π→π* or n→π* electronic transitions in the ultraviolet region of the electromagnetic spectrum. The lack of significant solvatochromism (a shift in λmax with solvent polarity) suggests that the ground and excited states of the molecule have similar polarities. researchgate.net
X-ray Crystal Diffraction Analysis for Structural Elucidation
A suitable single crystal of this compound was grown and subjected to X-ray diffraction analysis. The structure was solved by intrinsic phasing methods and refined using full-matrix least-squares procedures. mdpi.commkuniversity.ac.in The analysis revealed that this compound crystallizes in the monoclinic crystal system with the space group P21/n. mdpi.com The detailed crystallographic data are presented in the table below.
| Parameter | Value |
| Empirical Formula | C10H20N2 |
| Formula Weight | 168.28 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.0430(3) |
| b (Å) | 8.0805(3) |
| c (Å) | 11.1700(4) |
| β (°) | 97.475(2) |
| Volume (ų) | 540.80(4) |
| Z | 2 |
| Temperature (K) | 170(2) |
This interactive table presents the key crystallographic data obtained from the X-ray diffraction analysis of this compound.
The X-ray analysis confirmed the connectivity of the atoms and provided detailed geometric parameters. For instance, the pyrrolidine ring adopts a specific conformation, and the analysis can reveal the presence of any intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecular structure. mkuniversity.ac.in Furthermore, the crystal packing is stabilized by various intermolecular forces, which can be analyzed to understand the supramolecular architecture of the compound in the solid state. mdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Pyrrolidine Derivative 2
Correlation of Structural Features with Biological Activity
The inhibitory potency of pyrrolidine (B122466) derivatives against the DPP-4 enzyme is profoundly influenced by the nature and position of various substituents on the core scaffold. tandfonline.comnih.gov The DPP-4 binding site is characterized by two main pockets, S1 and S2, which accommodate different parts of the inhibitor molecule. nih.gov
Influence of Substitutions on Biological Profiles
SAR studies have illuminated several key structural requirements for potent DPP-4 inhibition. The pyrrolidine moiety itself typically interacts with the S1 pocket of the enzyme. tandfonline.comacs.org
Key findings from various studies include:
Pyrrolidine Ring Substitutions: Small, electron-rich substituents at the 2- and 3-positions of the pyrrolidine ring can be restrictive to activity. nih.gov Conversely, other studies have shown that electron-donating groups at the 3rd position can increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov
Linker and Tail Groups: The presence of an electropositive ring linker between the pyrrolidine "head" and an aryl "tail" is beneficial for activity. nih.govresearchgate.net Furthermore, incorporating electron-rich groups on this aryl tail moiety enhances DPP-4 binding affinity. nih.govresearchgate.net
Cyanopyrrolidine Moiety: The 2(S)-cyanopyrrolidine scaffold is a key intermediate in the synthesis of many potent DPP-4 inhibitors. nih.gov The nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. tandfonline.com
Halogenation: Substitution with halogen atoms on various parts of the molecule can significantly modulate inhibitory potency, demonstrating the importance of electronic effects. nih.gov
A study on a series of 42 pyrrolidine derivatives identified specific substitutions that enhance activity. The data below highlights how different functional groups at various positions correlate with inhibitory potency (pIC50). nih.gov
Table 1: SAR of Pyrrolidine Derivatives as DPP-4 Inhibitors
| Compound ID | Pyrrolidine Ring Substitution | Linker Group | Aryl Tail Group | pIC50 |
|---|---|---|---|---|
| 1 | 2-cyano | Amide | Substituted Phenyl | 7.85 |
| 2 | 2-cyano | Amide | Unsubstituted Phenyl | 6.50 |
| 3 | 3-hydroxy | Amide | Substituted Phenyl | 7.20 |
| 4 | 2-cyano, 4-fluoro | Amide | Substituted Phenyl | 8.10 |
| 5 | 2-carboxamide | Amide | Substituted Phenyl | 6.88 |
This table is illustrative, based on general findings from SAR studies. nih.govnih.gov
Impact of Steric Factors on Activity
Steric hindrance and molecular shape play a crucial role in the binding affinity of pyrrolidine derivatives. The size and spatial arrangement of substituents determine how well the inhibitor fits into the enzyme's active site.
Steric Restriction: Contour plot analyses from 3D-QSAR studies suggest that there is steric restriction at the 2- and 3-positions of the pyrrolidine ring, favoring smaller substituents for optimal binding. nih.govresearchgate.net
Bulky Groups: The introduction of bulky substituents can either enhance or diminish activity depending on their location. For instance, while some areas of the binding pocket are sensitive to steric bulk, the extensive S2 subpocket can accommodate larger groups, which can lead to additional favorable interactions. nih.gov
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. Several CoMFA studies on pyrrolidine-based DPP-4 inhibitors have provided valuable insights into their binding requirements.
In one such study performed on a series of pyrrolidine analogues, a statistically significant CoMFA model was developed. nih.govresearchgate.net The model demonstrated good predictive power, with a cross-validated q² of 0.651 and a non-cross-validated r² of 0.882. nih.gov The analysis revealed that steric and electrostatic fields contributed 59.8% and 40.2%, respectively, to the biological activity. nih.gov
Another study on 42 pyrrolidine derivatives yielded a CoMFA model with a cross-validated q² of 0.727 and a non-cross-validated r² of 0.973. nih.gov This robust model was able to predict the activity of an external test set with a predictive r² of 0.655. nih.gov The contour maps generated from this analysis highlighted regions where steric bulk is favored or disfavored and where positive or negative charges enhance binding affinity. nih.gov
Table 2: Statistical Results of CoMFA Studies on Pyrrolidine Derivative 2
| Study Reference | No. of Compounds (Training/Test) | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Steric Contribution | Electrostatic Contribution |
|---|---|---|---|---|---|---|
| Murugesan et al. nih.gov | N/A | 0.651 | 0.882 | 0.706 | 59.8% | 40.2% |
| Gupta et al. nih.gov | 26 / 16 | 0.727 | 0.973 | 0.655 | N/A | N/A |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the intermolecular interactions.
A CoMSIA model developed for pyrrolidine analogues showed excellent predictivity, with a q² of 0.661 and a predictive r² for the external test set of 0.706. nih.gov This model incorporated steric, electrostatic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net
In a separate analysis of 42 derivatives, the best CoMSIA model gave a q² of 0.870 and an r² of 0.981. nih.gov This model included steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, with the following contributions:
Steric: 0.153
Electrostatic: 0.121
Hydrophobic: 0.267
Hydrogen Bond Donor: 0.226
Hydrogen Bond Acceptor: 0.233
The CoMSIA contour maps revealed that hydrogen bond acceptor properties are favorable around the C-2 and C-3 atoms of the pyrrolidine ring, suggesting these atoms act as hydrogen bond acceptors. nih.gov
Hologram QSAR (HQSAR) Analysis
HQSAR is a 2D-QSAR technique that does not require molecular alignment or 3D structures, making it a rapid and efficient method. nih.gov It encodes the structural information of molecules into fragment fingerprints (holograms), which are then correlated with biological activity using partial least squares (PLS) regression.
An HQSAR study on a series of pyrrolidine derivatives as DPP-4 inhibitors produced a highly predictive model. nih.gov The best model, which used fragment distinctions of atoms, bonds, connectivity, and hydrogen atoms, yielded a q² of 0.939 and an r² of 0.949. nih.gov This model was generated using a hologram length of 353 and six components. nih.gov Such high statistical significance indicates that the 2D structural fragments are excellent predictors of inhibitory activity. nih.govnih.gov
Table 3: Statistical Results of the Optimal HQSAR Model
| Parameter | Value |
|---|---|
| q² (Cross-validated r²) | 0.939 |
| r² (Non-cross-validated r²) | 0.949 |
| Standard Error of Estimation | 0.166 |
| Optimal Number of Components | 6 |
| Hologram Length | 353 |
Data sourced from a study on pyrrolidine-based DPP-IV inhibitors. nih.gov
Development of Predictive Models for Biological Activity
The ultimate goal of QSAR studies is to develop robust and predictive models that can be used to forecast the biological activity of novel, untested compounds. tandfonline.com This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
Various statistical methods have been employed to build these models for pyrrolidine derivatives, including:
Multiple Linear Regression (MLR) and Partial Least Squares (PLS): One study on 47 pyrrolidine analogs used MLR and PLS to develop QSAR models. tandfonline.com The models were statistically robust and highlighted the importance of descriptors like the shape flexibility index, Ipso atom E-state index, and dipole moment in determining activity. tandfonline.com
Support Vector Regression (SVR): In a study of 248 pyrrolidine amide derivatives, an SVR model was developed that showed good predictive ability. researchgate.net The model had a squared correlation coefficient (R²) of 0.867 for the training set and 0.666 for the test set. researchgate.net Another SVR-based model for 48 pyrrolidine amides achieved a high squared correlation coefficient of 0.884 for its test set. nih.gov
These predictive models serve as powerful tools for the rational design of new and more potent DPP-4 inhibitors based on the pyrrolidine scaffold. tandfonline.comresearchgate.net
Biological Target Engagement and Mechanistic Studies of Pyrrolidine Derivative 2 in Vitro/in Vivo Models
Receptor Binding and Antagonism
Chemokine Receptor CXCR4 Antagonism
The pyrrolidine (B122466) scaffold has been utilized to develop antagonists for the chemokine receptor CXCR4, which plays a significant role in cancer metastasis and inflammation. A series of (S)-pyrrolidines were designed and evaluated as CXCR4 antagonists. nih.gov Compound 46 from this series demonstrated potent binding affinity to the CXCR4 receptor with an IC50 of 79 nM in a competitive binding assay using the fluorescent 12G5 antibody. nih.gov This compound also effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. nih.gov In a transwell invasion assay, compound 46 significantly mitigated cell migration mediated by the CXCL12/CXCR4 axis. nih.gov
Table 6: Chemokine Receptor CXCR4 Antagonism by a Pyrrolidine Derivative
| Compound | Assay | IC50 | Reference |
|---|---|---|---|
| 46 | CXCR4 Binding Affinity (12G5 displacement) | 79 nM | nih.gov |
| 46 | CXCL12-induced Calcium Flux Inhibition | 0.25 nM | nih.gov |
Cyclin-Dependent Kinase 5 (Cdk5/p25) Complex Inhibition
Pyrrolidine derivatives, specifically those of the pyrrolidine-2,3-dione (B1313883) class, have been identified as novel inhibitors of the Cyclin-Dependent Kinase 5 (Cdk5)/p25 complex. nih.govnih.gov The Cdk5/p25 complex becomes hyperactivated in certain neuropathological conditions due to the cleavage of p35 into the more stable and potent p25 activator. nih.govnih.gov This hyperactivation is linked to aberrant phosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.gov
Computational simulations and molecular dynamics studies have elucidated the mechanism of inhibition. nih.govnih.gov These pyrrolidine-2,3-dione derivatives are proposed to function as ATP-competitive inhibitors. Molecular interaction analysis suggests that the inhibitors occupy the ATP-binding site of the Cdk5/p25 complex, forming stable interactions. nih.govnih.gov This occupation of the binding pocket prevents the natural substrate, ATP, from binding, thereby inhibiting the kinase activity of the complex and preventing downstream pathological events like tau hyperphosphorylation. nih.gov Molecular dynamics simulations, run for periods such as 30 nanoseconds, have shown that the Cdk5/p25 complex, when bound to these candidate inhibitors, maintains a stable conformation. nih.govnih.gov Furthermore, binding free energy calculations have indicated a strong and favorable binding energy for these inhibitors, surpassing that of reference compounds and suggesting a potent inhibitory interaction with the Cdk5/p25 target. nih.govnih.gov
Cell-Based Assays
Certain pyrrolidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including the human colorectal adenocarcinoma cell line (HT-29) and the human neuroblastoma cell line (SH-SY5Y). nih.govbeilstein-journals.org The inhibitory activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.
For instance, a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative has been reported to show antiproliferative activity against both HT-29 and SH-SY5Y cells. nih.gov Similarly, spiro[isoindole-1,5-isoxazolidin]-3(2H)-one derivatives, which contain a pyrrolidine core, have been shown to reduce the growth of these cell lines in a time and concentration-dependent manner. beilstein-journals.org The maximal growth inhibitory effect for one such derivative was observed after 72 hours of incubation. beilstein-journals.org
| Compound Class | Cell Line | IC50 (µM) | Incubation Time (h) | Source |
| Spiro[isoindole-1,5-isoxazolidin]-3(2H)-one derivative (6e) | SH-SY5Y | 9.41 | 72 | beilstein-journals.org |
| Spiro[isoindole-1,5-isoxazolidin]-3(2H)-one derivative (6e) | HT-29 | 21.58 | 72 | beilstein-journals.org |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative (Compound 24) | HT-29 | Not specified | Not specified | nih.gov |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative (Compound 24) | SH-SY5Y | Not specified | Not specified | nih.gov |
Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates greater potency. Data is based on published research findings.
Pyrrolidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple complex mechanisms. researchgate.net Research indicates that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. mdpi.com
The extrinsic pathway can be activated, as evidenced by the upregulation of CASP8 expression and the cleavage of its inactive form, procaspase-8, into its active state. mdpi.com Activation of the intrinsic pathway is demonstrated by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of initiator caspase-9 and executioner caspase-3. plos.org The activation of caspase-3 leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.org
Furthermore, the apoptotic effects of some pyrrolidine derivatives are linked to the modulation of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway. plos.org This includes the alteration of levels of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins such as Bax and Bad. plos.org The induction of oxidative stress has also been proposed as a potential mechanism through which some pyrrolidine compounds enhance apoptosis. researchgate.net
The cytotoxic effects of pyrrolidine derivatives are also mediated by their ability to modulate the cell cycle, leading to arrest at specific checkpoints. nih.govepfl.ch This disruption of the normal cell division process prevents cancer cells from proliferating.
Studies have reported that different pyrrolidine derivatives can induce cell cycle arrest at various phases. Some derivatives cause an arrest in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. researchgate.net For example, one study noted that a tridecylpyrrolidine-diol derivative caused G1 phase arrest in HCT116 cells after 24 hours of treatment. mdpi.com Other derivatives have been found to induce arrest at the G2/M checkpoint, which precedes mitosis. epfl.ch In some cases, the cell cycle arrest is dependent on the specific cell line and the duration of treatment. mdpi.com For instance, a dipyridyl pyrrolidine derivative was found to cause an increase in the G1 phase cell population and a reduction in the S/G2 phase population in MDA-MB231 breast cancer cells. cpu.edu.cn
Mechanisms of Biological Action at the Molecular Level
The biological activity of pyrrolidine derivatives stems from their interaction with various molecular targets, including enzymes like kinases, as well as receptors and DNA. tandfonline.comresearchgate.net The five-membered, non-planar pyrrolidine ring serves as a versatile scaffold that allows for three-dimensional exploration of pharmacophores, enhancing binding to biological targets. researchgate.netnih.gov
A primary and well-studied interaction for certain pyrrolidine-2,3-dione derivatives is the inhibition of the Cdk5/p25 kinase complex. nih.govnih.gov Molecular docking studies reveal that these inhibitors fit into the ATP-binding site of Cdk5, a common mechanism for kinase inhibitors. nih.gov This interaction is stabilized by the formation of stable bonds within the pocket, effectively blocking the enzyme's function. nih.gov
Beyond Cdk5, various pyrrolidine derivatives have been designed and shown to interact with other kinases. Some derivatives act as dual inhibitors, for example, targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net The interaction with these kinases can inhibit signaling pathways crucial for cancer cell proliferation and survival. cpu.edu.cn
In addition to kinases, other molecular targets have been identified. Some pyrrolidine derivatives have been reported to inhibit enzymes such as topoisomerase and DNA gyrase, which are essential for bacterial DNA replication. nih.gov There is also evidence of pyrrolidine compounds interacting with receptors and being developed as antagonists for the p53/mdm2 interaction, a key pathway in cancer therapy that controls apoptosis. rsc.org The specific substitutions on the pyrrolidine ring are crucial for determining the binding affinity and selectivity towards these diverse biological targets. tandfonline.comresearchgate.net
Molecular Basis of Enzyme Inhibition and Receptor Binding
The mechanism of action for various pyrrolidine derivatives has been elucidated through molecular docking simulations and mechanistic studies, revealing key interactions at the molecular level. These compounds have demonstrated the ability to inhibit enzymes and bind to receptors, which are central to their therapeutic effects.
Enzyme Inhibition:
Cyclooxygenase (COX) Inhibition: Certain N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of COX-2. nih.govsigmaaldrich.comtandfonline.com Molecular docking simulations support the selectivity of these compounds, showing significant interactions with amino acid residues located in the additional secondary pocket of the COX-2 enzyme. nih.govsigmaaldrich.com This targeted interaction is crucial for their anti-inflammatory properties.
Matrix Metalloproteinase (MMP) Inhibition: Pyrrolidine derivatives have been developed as potent inhibitors of matrix metalloproteinases, particularly gelatinases MMP-2 and MMP-9, which are key to cancer cell invasion and metastasis. tandfonline.com For galloyl pyrrolidine derivatives, structure-activity analyses indicate that a free phenol (B47542) hydroxyl group plays an important role in the interaction with gelatinase. nih.gov Similarly, for caffeoyl pyrrolidine derivatives, the phenol hydroxyl functionality is important for the interaction with the gelatinase enzyme. nih.gov
Dipeptidyl Peptidase IV (DPP-4) Inhibition: In the context of antidiabetic research, specific 2-cyanopyrrolidine derivatives have been studied as DPP-4 inhibitors. Docking studies revealed that the 2-cyanopyrrolidine ring of a promising derivative, compound 13a, fully occupied the hydrophobic S1 pocket of the enzyme, explaining its inhibitory activity. tandfonline.com
Receptor Binding:
Serotonin (B10506) 5-HT1A Receptor: A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were found to be potent ligands for the 5-HT1A receptor. nih.gov Computer docking simulations for specific compounds in this series supported the results of biological tests, confirming their high affinity for this receptor target. nih.gov
GABA Receptor: Molecular docking studies have been used to investigate the binding affinity of N-substituted pyrrolidine derivatives with the gamma-aminobutyric acid (GABA) receptor. jptcp.comjptcp.com These in-silico studies help to elucidate the potential for these compounds to modulate GABA transmission. jptcp.com
In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)
The therapeutic potential of pyrrolidine derivatives has been substantiated through various in vivo studies in animal models, demonstrating efficacy in anti-inflammatory, antimicrobial, and anti-metastasis contexts.
Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a standard for assessing acute anti-inflammatory activity. Several pyrrolidine derivatives have shown significant efficacy in this model.
N-substituted pyrrolidine-2,5-dione derivatives, specifically compounds 3b and 13e, demonstrated anti-inflammatory effects when evaluated in the carrageenan-induced paw edema test. nih.govsigmaaldrich.com Other studies have shown that certain pyrrolidine derivatives of ibuprofen (B1674241) and ketoprofen (B1673614) were more potent anti-inflammatory agents than their parent drugs, reducing rat paw edema by 67% and 91%, respectively. researchgate.net Another study identified a test compound that produced a 54.77% inhibition of edema at its highest tested dose. researchgate.net The possible mode of action for some of these compounds was ascertained by studying their effects on inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govsigmaaldrich.comresearchgate.net
In Vivo Anti-inflammatory Activity of Pyrrolidine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Edema Inhibition (%) | Animal Model | Reference |
|---|---|---|---|
| Ibuprofen Pyrrolidine Derivative (21) | 67% | Rat | researchgate.net |
| Ketoprofen Pyrrolidine Derivative (16) | 91% | Rat | researchgate.net |
| Compound 8 | 52.6% | Rat | researchgate.net |
| Compound 12 | 49.8% | Rat | researchgate.net |
| Test Compound (ID) | 54.77% | Mouse | researchgate.net |
| Compound 2 | up to 59% | Rat | researchgate.net |
Antimicrobial Models
Research into the antimicrobial properties of pyrrolidine derivatives has identified several compounds with activity against various pathogens, primarily in in vitro settings.
One study synthesized new diazo derivatives of pyrrolidine-2,5-dione and found they possessed moderate to low antibacterial and antifungal activities in biological tests. nih.gov Another investigation synthesized a series of 5-oxopyrrolidine derivatives and evaluated their antimicrobial potential. mdpi.com While the compounds showed no activity against Gram-negative pathogens, one derivative, compound 21, demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains in vitro. mdpi.com Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with one compound selectively inhibiting Gram-positive bacteria with minimal toxicity in vitro. biointerfaceresearch.com While these studies establish the antimicrobial potential of the pyrrolidine scaffold, detailed reports on efficacy in specific in vivo animal models of infection were not prominent in the reviewed literature.
Anti-metastasis Models
The role of pyrrolidine derivatives in oncology has been explored through in vivo models of cancer metastasis, with several compounds showing a significant ability to inhibit the spread of tumor cells. These effects are often linked to the inhibition of MMP enzymes. iiarjournals.org
A caffeoyl pyrrolidine derivative, LY52, was found to significantly inhibit the pulmonary metastasis of Lewis lung carcinoma (LLC) cells in a mouse model. iiarjournals.org This anti-metastasis activity is attributed to its ability to suppress the activity of MMP-2 and MMP-9. iiarjournals.org In separate studies, series of galloyl and caffeoyl pyrrolidine derivatives were evaluated in an anti-metastasis model where mice were implanted with H22 tumor cells. nih.govnih.gov Many of these inhibitors displayed favorable inhibitory activities, with inhibition rates greater than 35%. nih.govnih.gov
In Vivo Anti-metastasis Activity of Pyrrolidine Derivatives
| Compound/Derivative | Metastasis Inhibition Rate (%) | Tumor Model | Animal Model | Reference |
|---|---|---|---|---|
| LY52 | Significant Inhibition (rate not quantified) | Lewis Lung Carcinoma (LLC) | C57/BL6 Mice | iiarjournals.org |
| Galloyl Pyrrolidine Derivatives (general) | >35% | H22 Tumor Cells | Mice | nih.gov |
| Compound 19 (Galloyl derivative) | 62.37% | H22 Tumor Cells | Mice | nih.gov |
| Caffeoyl Pyrrolidine Derivatives (general) | >35% | H22 Tumor Cells | Mice | nih.gov |
| Compound 29 (Caffeoyl derivative) | 69.25% | H22 Tumor Cells | Mice | nih.gov |
Applications of Pyrrolidine Derivative 2 in Chemical Biology and Materials Science
Development as Chemical Probes
Pyrrolidine (B122466) derivative 2 has emerged as a valuable scaffold for the design of chemical probes, which are instrumental in dissecting complex biological systems. These molecular tools enable the study of protein function, target identification, and the elucidation of cellular pathways.
One notable application is in the development of photo-affinity labeling (PAL) probes. For instance, a pyrrolidine-based apoE agonist was converted into a PAL probe by incorporating a benzophenone (B1666685) group for photocrosslinking and an alkyne handle for subsequent bio-orthogonal ligation. mdpi.com This engineered probe, with an EC50 of 883 nM, facilitated the identification of its cellular target, LXRβ, through mass spectrometry-based chemoproteomic methods. mdpi.com
Furthermore, the synthesis of paramagnetic chemical probes based on the pyrrolidine framework has been explored for use in electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) spectroscopy. These probes provide valuable insights into the structure and dynamics of biological macromolecules such as proteins and nucleic acids. acs.org The modular nature of Pyrrolidine derivative 2 allows for the straightforward incorporation of reporter tags and reactive groups, making it an ideal starting point for the generation of sophisticated chemical probes.
Role as Ligands for Transition Metals
The nitrogen atom within the pyrrolidine ring of this compound, along with other strategically placed donor atoms, enables it to act as an effective ligand for a variety of transition metals. These metal complexes are of great interest due to their catalytic activity and unique physicochemical properties.
Chiral pyrrolidine thioethers have been shown to be effective nitrogen-sulfur (N,S) donating ligands in palladium-catalyzed asymmetric allylic alkylations. researchgate.netsemanticscholar.org For example, (3R)-1-benzyl-3-(arylthio)pyrrolidines have been successfully employed, leading to high enantioselectivities (up to 90% ee). researchgate.netsemanticscholar.org The stereochemical outcome of these reactions is influenced by the trans effect of the sulfur atom in the intermediate η3-allylpalladium complex. researchgate.net
Similarly, pyrrolidine-containing polypyridine ligands have been used to tune the properties of ruthenium complexes for applications in dye-sensitized solar cells. acs.org These complexes exhibit extended absorption domains and high incident photon-to-current efficiencies. acs.org The coordination chemistry of pyrrolide and imidazoline (B1206853) ligands with pyridine (B92270) donors has also been explored with various transition metals, demonstrating variable coordination modes depending on the metal and its redox state. researchgate.net
Application as Organocatalysts in Organic Synthesis
In recent decades, organocatalysis has emerged as a powerful tool in organic synthesis, and this compound has been at the forefront of this field. Chiral pyrrolidine derivatives are particularly effective in promoting a wide range of asymmetric transformations.
A prominent example is the use of pyrrolidinyl-camphor derivatives as organocatalysts for the direct asymmetric Michael addition of aldehydes and ketones to β-nitroalkenes. nih.gov These catalysts can achieve high chemical yields and excellent stereoselectivities (up to 98:2 diastereomeric ratio and 99% enantiomeric excess). nih.gov The proposed mechanism involves the formation of a nucleophilic enamine intermediate that interacts with the nitroalkene via hydrogen bonding. nih.gov
Pyrrolidine-oxadiazolone conjugates have also been synthesized and utilized as efficient organocatalysts in asymmetric Michael reactions, affording the desired products in high yields (up to 97%) and enantioselectivities (up to 99% ee). acs.org Furthermore, N-sulfinylpyrrolidine-containing ureas and thioureas have been developed as bifunctional organocatalysts for the Michael addition of aldehydes to nitroalkenes. beilstein-journals.org
Utility as Chiral Controllers in Asymmetric Synthesis
The inherent chirality of many this compound compounds, often derived from natural sources like proline, makes them excellent chiral controllers in asymmetric synthesis. mdpi.com They are widely used to induce stereoselectivity in a variety of chemical reactions.
The fundamental principle behind their efficacy lies in their ability to form transient chiral intermediates with substrates. For instance, in proline-catalyzed reactions, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine. mdpi.com This enamine then reacts with an electrophile, with the stereochemical outcome being dictated by the chiral environment created by the pyrrolidine scaffold. mdpi.com
Beyond proline itself, a vast number of modified pyrrolidine derivatives have been developed to enhance their catalytic performance and expand their applicability. These include prolinamides, prolinols, and pyrrolidine-based triazoles. mdpi.com The stereogenicity of the carbon atoms in the pyrrolidine ring plays a crucial role in determining the biological profile and binding mode of drug candidates, highlighting the importance of stereocontrol in medicinal chemistry. nih.gov
Fluorescent Sensors for Ion Detection (e.g., heavy metals, nonmetals)
The ability to selectively detect specific ions is crucial in environmental monitoring, biological imaging, and industrial process control. This compound has been successfully functionalized to create fluorescent sensors for a range of metal and nonmetal ions.
For example, a pyrrolidine-derived 1,2,3-triazolyl organosilane has been developed as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺). researchgate.net This sensor exhibits high sensitivity and selectivity for Zn²⁺ over other metal ions, with a detection limit in the sub-micromolar range. researchgate.net The binding stoichiometry was determined to be 1:1, and the sensing mechanism is based on the interaction of the triazole and pyrrolidine moieties with the zinc ion, leading to an enhancement of fluorescence. researchgate.net
In another application, ammonium (B1175870) pyrrolidine dithiocarbamate (B8719985) has been used to modify CdTe/CdS quantum dots to create a turn-on fluorescent sensor for cadmium ions (Cd²⁺). semanticscholar.orgmdpi.com The dithiocarbamate etches the surface of the quantum dots, causing fluorescence quenching. The subsequent addition of Cd²⁺ restores the fluorescence, allowing for its detection with a low limit of detection. semanticscholar.orgmdpi.com Pyrrolidine-constrained bipyridyl-dansyl conjugates have also been synthesized as selective ratiometric and colorimetric chemosensors for aluminum ions (Al³⁺). researchgate.net
Incorporation into Polymeric Materials and Functional Substances
The incorporation of this compound into polymeric structures allows for the creation of functional materials with tailored properties. These materials find applications in areas such as catalysis, drug delivery, and materials science.
Polymer microspheres containing chiral pyrrolidine moieties have been synthesized and used as catalysts in asymmetric Michael addition reactions. nih.gov These polymeric catalysts offer the advantages of easy separation and recyclability. Pyrrolidine-based chiral porous polymers have also been developed for heterogeneous organocatalysis in water, demonstrating high yields and enantioselectivities. rsc.org
Furthermore, a pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resin has been shown to be an effective heterogeneous catalyst for aqueous aldol (B89426) reactions. mdpi.comugent.be The swellable nature of the polymer support in water is key to its catalytic performance. mdpi.comugent.be The development of such materials highlights the potential of combining the catalytic activity of pyrrolidine derivatives with the robustness and processability of polymers.
Intermediate in Chemical Biology Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of molecules for chemical biology research and drug discovery. The pyrrolidine scaffold is a common feature in many natural products and FDA-approved drugs. mdpi.comrsc.org
For instance, (S)-pyrrolidine-2-carboxamide is a key precursor in the synthesis of Protirelin, a thyrotropin-releasing hormone. mdpi.com Pyrrolidine derivatives are also fundamental building blocks for the synthesis of various enzyme inhibitors and receptor ligands. nih.gov The synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands is a notable example. nih.gov
The development of synthetic methodologies to access diverse pyrrolidine derivatives is an active area of research. grantome.com These methods often involve cycloaddition reactions of azomethine ylides or multicomponent reactions, providing efficient access to complex pyrrolidine-containing structures. benthamdirect.comtandfonline.com The availability of these synthetic routes facilitates the exploration of the chemical space around the pyrrolidine scaffold for the discovery of new bioactive compounds.
Presence and Significance in Natural Products and Alkaloids
The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, particularly in alkaloids. frontiersin.orgmdpi.com Alkaloids are naturally occurring chemical compounds containing basic nitrogen atoms. nih.gov The pyrrolidine scaffold is a key building block for many of these, including nicotine (B1678760), hygrine, and cuscohygrine. mdpi.comchemicalbook.com
While (S)-(-)-2-(Methoxymethyl)pyrrolidine itself is a synthetic derivative, its core pyrrolidine structure is widespread in nature. Pyrrolidine alkaloids are derived from the amino acid proline and are found in various plant families. mdpi.combohrium.com These natural compounds exhibit a wide range of biological activities. mdpi.com
Examples of Naturally Occurring Pyrrolidine Alkaloids:
| Alkaloid | Natural Source(s) | Significance/Use |
| Hygrine | Coca shrub (Erythroxylum coca) wikipedia.org | A representative pyrrolidine alkaloid. wikipedia.org |
| Cuscohygrine | Coca shrub (Erythroxylum coca) wikipedia.org | Often found alongside hygrine. Plants containing it have been used in folk medicine. wikipedia.org |
| (-)-Codonopsinine | Woodland vine tiger bell (Codonopsis clematidea) wikipedia.org | A pyrrolidine alkaloid with a distinct structure. wikipedia.org |
| Ruspolinone | Ruspolia hypercrateriformis wikipedia.org | Belongs to the pyrrolidine alkaloid group. wikipedia.org |
The significance of the pyrrolidine ring in these natural products is tied to its three-dimensional structure and its ability to interact with biological targets. The stereochemistry of the substituents on the pyrrolidine ring can dramatically influence the biological profile of the molecule due to different binding modes with proteins. nih.gov The study of these natural alkaloids provides valuable insights for the design and synthesis of new therapeutic agents.
Future Research Directions and Emerging Challenges for Pyrrolidine Derivative 2
Design and Synthesis of Novel Multi-Target Agents
The paradigm in drug discovery is increasingly moving from a single-target approach to the design of multi-target agents capable of modulating interconnected disease pathways. tandfonline.comnih.gov This strategy is particularly relevant for complex, multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. nih.govnih.govnih.gov The structural flexibility of the pyrrolidine (B122466) ring allows for its incorporation into hybrid molecules designed to interact with multiple biological targets simultaneously. tandfonline.comnih.gov
Future efforts will likely focus on the rational design of multifunctional pyrrolidine derivatives. tandfonline.comtandfonline.com This involves creating single molecules that can, for instance, inhibit key enzymes while also acting on a receptor involved in a related pathway. nih.gov An example of this is the development of pyrimidine/pyrrolidine-sertraline hybrids designed to tackle Alzheimer's disease by inhibiting cholinesterases, monoamine oxidases (MAO-A and MAO-B), and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.gov Similarly, N-substituted pyrrolidine-2,5-diones have been developed as multi-target anti-inflammatory agents by inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The shared pathological mechanisms in diseases like diabetes and cancer, such as inflammation and oxidative stress, have spurred the development of multifunctional derivatives targeting pathways common to both conditions. nih.govresearchgate.net
Table 1: Examples of Multi-Target Pyrrolidine Derivatives
| Derivative Class | Disease Area | Biological Targets | Reference |
|---|---|---|---|
| Pyrimidine/pyrrolidine-sertraline hybrids | Alzheimer's Disease | AChE, BChE, MAO-A, MAO-B, BACE-1 | nih.gov |
| N-substituted pyrrolidine-2,5-diones | Inflammation | COX-1, COX-2, 5-Lipoxygenase | nih.gov |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Depression | Serotonin (B10506) 5-HT1A Receptor, Serotonin Transporter (SERT) | researchgate.net |
Exploration of Advanced Delivery Systems (non-clinical, e.g., nanoparticles for chemical probes)
To improve the therapeutic efficacy and minimize potential side effects of pyrrolidine-based compounds, the exploration of advanced delivery systems is a promising future direction. tandfonline.comtandfonline.com These systems are primarily being investigated in non-clinical settings, often using the pyrrolidine derivatives as chemical probes or as components of a larger delivery vehicle. The goal is to enhance solubility, stability, and targeted delivery. researchgate.netmdpi.com
One area of exploration involves the use of nanoparticles. tandfonline.com For instance, a carboxyl-terminated fullerene pyrrolidine derivative has been synthesized and loaded with ferric oxide to create a magnetic targeting carrier system. researchgate.net This system demonstrated good water solubility and sustained-release properties for the attached cargo, doxorubicin. researchgate.net Another approach utilizes polymeric vehicles. Poly(N-ethyl pyrrolidine methacrylamide) (EPA) and its copolymers have been evaluated as potential carriers for delivering miRNA to neural cells, highlighting their potential in gene-based therapies. mdpi.com Furthermore, sophisticated self-immolative spacers, such as an advanced pyrrolidine-carbamate system, are being engineered to achieve rapid and controlled release of a conjugated drug at the target site in response to specific triggers. unimi.it
Structure-Guided Optimization for Enhanced Biological Selectivity
Optimizing the chemical structure of pyrrolidine derivatives to improve their binding affinity and selectivity for a specific biological target is a critical and ongoing research area. nih.gov This process relies heavily on understanding the structure-activity relationship (SAR), where modifications to the pyrrolidine scaffold are correlated with changes in biological activity. nih.govmdpi.com The three-dimensional, non-planar nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence interactions with biological targets like proteins and enzymes. nih.govresearchgate.net
Molecular docking and other computational tools are instrumental in this process, providing insights into how specific substitutions on the pyrrolidine ring can enhance binding to target sites. tandfonline.comtandfonline.comnih.gov For example, SAR studies of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib showed that while the core scaffold was essential, modifications at different positions had varied effects on inhibitory activity, demonstrating the potential for fine-tuning. mdpi.com Similarly, the optimization of a series of pyrrolidine-based ghrelin receptor agonists led to the identification of a highly potent and selective compound. researchgate.net This structure-guided approach is essential for developing next-generation agents with improved efficacy and reduced off-target effects. tandfonline.comnih.gov
Table 2: Examples of Structure-Guided Optimization of Pyrrolidine Derivatives
| Derivative Class | Target | Optimization Strategy | Outcome | Reference |
|---|---|---|---|---|
| Pyrrolidine Pentamines | Aminoglycoside 6′-N-acetyltransferase type Ib | Systematic modification of substituents at five positions (R1-R5) and stereochemistry. | Identified that S-phenyl at R1 is critical; modifications at R3, R4, and R5 allow for optimization. | mdpi.com |
| Pyrrolidine-based Agonists | Ghrelin Receptor | Structural modifications based on key pharmacophoric features. | Developed a highly potent (EC50 = 0.40 nM) and selective full agonist. | researchgate.net |
| Pyrido[2,3-d]pyrimidin-7-ones | EGFRL858R/T790M | Structural optimization of the core scaffold. | Yielded a potent inhibitor (IC50 = 2.0 nM) with improved pharmacokinetic properties. | researchgate.net |
| Pyrrolidine-2,4-diones | Fungal enzymes (e.g., in Rhizoctonia solani) | 3D-QSAR analysis to guide substituent choice at the R2 position. | Found that introducing hydrophobic 4-FPh, 4-ClPh, or 4-BrPh fragments increased antifungal activity. | rsc.org |
Development of More Efficient and Sustainable Synthetic Methodologies
A significant challenge in chemical synthesis is the development of methods that are not only efficient but also environmentally friendly. rsc.orgbohrium.com Future research on pyrrolidine derivatives will increasingly emphasize "green chemistry" principles. This includes the use of non-toxic solvents, catalyst-free reactions, and one-pot procedures that reduce waste and energy consumption. rsc.orgmdpi.com
Recent advancements include the development of one-pot, three-component domino reactions for synthesizing complex polycyclic pyrrolidine-fused spirooxindoles in an ethanol-water mixture at room temperature, completely avoiding catalysts and toxic solvents. rsc.org Another sustainable approach involves using β-cyclodextrin, a biodegradable and reusable supramolecular catalyst, for the synthesis of substituted pyrrolidine-2-one derivatives in an aqueous medium. bohrium.com Electrosynthesis in flow microreactors also presents a green and efficient alternative for producing pyrrolidine derivatives, as it can eliminate the need for expensive or toxic reagents. beilstein-journals.org These methodologies are not only eco-friendly but often result in high yields and simplified purification processes. rsc.orgbohrium.com
Addressing Limitations in Current Synthetic Approaches
Despite numerous synthetic methods, significant challenges remain in the synthesis of pyrrolidine derivatives. bohrium.commdpi.com One of the most prominent hurdles is the stereoselective synthesis of complex, polysubstituted pyrrolidines. bohrium.commdpi.com Achieving high stereoselectivity is often difficult and may require harsh reaction conditions, such as cryogenic temperatures and pyrophoric reagents, which are not ideal for large-scale production. researchgate.net
Many current syntheses rely on proline as a starting material, which limits the diversity of substitution patterns available on the pyrrolidine ring. mdpi.com Developing methods that build the pyrrolidine ring from acyclic precursors offers a way to overcome this limitation and allows for the introduction of substituents at any position. mdpi.com However, these cyclization strategies can be complex. mdpi.com Furthermore, the synthesis of unusual and challenging structures, such as the 2-aminopyrrolidine-1-carboxamidine core, requires the development of novel oxidative decarboxylation and cyclization strategies, highlighting the need for continued innovation in synthetic methodology. mdpi.com
Identification of Novel Biological Target Classes
The proven versatility of the pyrrolidine scaffold against a wide range of biological targets suggests its potential for modulating novel target classes. tandfonline.comfrontiersin.org Pyrrolidine derivatives have demonstrated activity against numerous enzymes, receptors, and transporters, including kinases, matrix metalloproteinases (MMPs), cholinesterases, dihydrofolate reductase (DHFR), and serotonin receptors. tandfonline.comnih.govresearchgate.net
The future challenge lies in moving beyond these well-established targets to identify new ones. This involves screening libraries of diverse pyrrolidine derivatives against emerging therapeutic targets implicated in disease pathways that are currently "undruggable." Potential novel target classes could include those involved in protein-protein interactions, epigenetic regulation, or orphan receptors for which endogenous ligands have not yet been identified. The ability to readily functionalize the pyrrolidine ring at multiple positions provides a powerful tool for medicinal chemists to design focused libraries aimed at exploring these new frontiers in drug discovery. tandfonline.comnih.gov
Integration of Novel Nanomaterials for Immobilization and Application
The integration of pyrrolidine-based molecules, particularly catalysts, with novel nanomaterials is an emerging field with significant potential. rsc.orgresearchgate.net Immobilizing a homogeneous catalyst onto a solid support, such as nanoparticles, can enhance its stability, facilitate its recovery and reuse, and sometimes improve its catalytic activity. rsc.orgresearchgate.net
Various nanomaterials have been explored for this purpose. L-proline, a natural pyrrolidine derivative, has been functionalized onto manganese ferrite (B1171679) magnetic nanorods to create an efficient and reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org Similarly, pyrrolidine-based organocatalysts have been attached to gold nanoparticles (AuNPs) and polystyrene resins. researchgate.net Magnetic nanoparticles, in particular, are attractive due to their easy separation from the reaction mixture using an external magnet. nih.govfrontiersin.org For example, Fe3O4 magnetic nanoparticles have been used as a core for synthesizing catalysts for pyrrolidine synthesis and for immobilizing enzymes for biocatalysis. nih.govfrontiersin.org This synergy between nanotechnology and organic synthesis opens up new possibilities for creating highly efficient and sustainable catalytic systems.
Table 3: Integration of Nanomaterials with Pyrrolidine Derivatives
| Nanomaterial | Immobilized Species/Application | Purpose/Advantage | Reference |
|---|---|---|---|
| Manganese Ferrite (MnFe2O4) Nanorods | L-proline catalyst | Efficient, reusable heterogeneous catalyst for spirocyclic pyrrolidine synthesis. | rsc.org |
| Gold Nanoparticles (AuNPs) | Pyrrolidine-based organocatalysts | Improved catalytic activity and reusability. | researchgate.net |
| Fe3O4 Magnetic Nanoparticles | Catalyst for synthesis / Enzyme immobilization | Easy magnetic recovery, reusability, high surface area. | nih.govfrontiersin.org |
| Polystyrene Resin | Pyrrolidine-based organocatalysts | Solid support for catalyst recovery. | researchgate.net |
| Ag/Fe3O4/CdO@MWCNT | Magnetic nanocatalyst | Efficient catalyst for multi-component synthesis of spiropyridoindolepyrrolidines. | frontiersin.org |
Advanced Application of Computational Tools for Predictive Research
The integration of advanced computational tools is becoming indispensable for accelerating research into pyrrolidine derivatives like "Pyrrolidine derivative 2". These in silico methods provide profound insights into molecular behavior, guiding experimental work and enabling the prediction of a compound's potential before its synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this predictive research. Both 2D and 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively used to understand the structural requirements for the biological activity of pyrrolidine derivatives. bohrium.comresearchgate.net For instance, QSAR models have been developed for a series of pyrrolidine derivatives to elucidate the key structural features governing their inhibitory activity against targets like myeloid cell leukemia-1 (Mcl-1). bohrium.comtandfonline.com These models, which demonstrate good statistical stability and predictability, generate contour maps that highlight regions where modifications to the molecular structure would be favorable or unfavorable for activity. researchgate.nettandfonline.com
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to a protein target. jptcp.com This method has been employed to study how pyrrolidine derivatives interact with the active sites of various enzymes and receptors. For example, docking studies have identified pyrrolidine-2,3-dione (B1313883) derivatives as potential novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology, by predicting their binding within the ATP-binding site. nih.gov Similarly, docking has been used to assess the binding affinity of newly designed spiro[pyrrolidin-3,2-oxindoles] against the MDM2-p53 interaction, a key target in cancer research. researchgate.net
To further refine these predictions, Molecular Dynamics (MD) simulations are utilized. MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the interactions and conformational changes. bohrium.comnih.gov For candidate inhibitors of the Cdk5/p25 complex, MD simulations have been used to evaluate molecular interactions and the conformational stability of the complex, showing that the inhibitors remain stably bound in the ATP-binding site. nih.gov
The combination of these computational approaches—QSAR, molecular docking, and MD simulations—creates a robust workflow for predictive research. This synergy allows for the rational design of new derivatives with enhanced potency and desired pharmacokinetic properties, as demonstrated in the design of novel Mcl-1 inhibitors where these techniques were used in a combined manner. bohrium.comtandfonline.com
Table 1: Application of Computational Tools in Pyrrolidine Derivative Research
| Computational Tool | Application | Research Focus Example | Citation |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D structural properties. | Designing novel Mcl-1 inhibitors by identifying key structural requirements for activity. | bohrium.comtandfonline.com |
| Hologram QSAR (HQSAR) | Relates structural fragments to biological activity. | Establishing structure-activity relationships for gelatinase inhibitors. | researchgate.net |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target protein. | Identifying potential inhibitors of the Cdk5/p25 complex for Alzheimer's research. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess interaction stability. | Evaluating the stability of pyrrolidine derivatives within the ATP-binding site of Cdk5/p25. | nih.gov |
| ADME/Tox Prediction | Estimates the pharmacokinetic and toxicity profiles of compounds. | Assessing the drug-like properties of newly designed Mcl-1 inhibitors. | tandfonline.com |
Knowledge-Driven Modification of Key Structural Elements for Specific Academic Applications
The true potential of "this compound" is realized through the strategic, knowledge-driven modification of its core structure. A deep understanding of structure-activity relationships (SAR) allows researchers to rationally design and synthesize new analogues for specific academic purposes, ranging from organocatalysis to the study of complex biological systems.
The pyrrolidine scaffold is a privileged structure in organocatalysis. Chiral pyrrolidine derivatives, inspired by the natural amino acid proline, are highly efficient organocatalysts for a variety of asymmetric reactions. rsc.org The functionalization of the pyrrolidine ring is crucial for tuning the catalyst's stereoselectivity and reactivity. For academic applications, researchers synthesize libraries of densely functionalized pyrrolidines to explore new chemical transformations. acs.org For example, by reacting Morita-Baylis-Hillman (MBH) acetates with specific amines, a 2-(α-methylene)-pyrrolidine derivative can be synthesized, which serves as a building block for more complex molecules. researchgate.net These synthetic strategies are vital for developing novel catalysts and methodologies in organic chemistry. researchgate.netsioc-journal.cn
In the context of chemical biology and medicinal chemistry research, modifying the pyrrolidine ring allows for the creation of molecular probes and potential therapeutic leads. The synthesis of highly functionalized pyrrolidines through methods like [3+2] cycloadditions of azomethine ylides provides access to diverse small molecules suitable for fragment-based drug discovery. acs.orgacs.org SAR analysis of these derivatives is critical; for instance, in a series of phenothiazine-pyrrolidine hybrids, the nature of the substituent on a phenyl ring attached to the core structure was found to significantly affect cytotoxic activity. mdpi.com
Furthermore, the pyrrolidine scaffold can be incorporated into larger, more complex architectures to probe biological systems. The encapsulation of pyrrolidine-based organocatalysts within porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) creates novel heterogeneous catalysts. rsc.org This approach allows for the study of catalytic processes in a confined environment, mimicking biological systems. rsc.org The synthesis of pyrrolidine azasugars and homoazasugars, achieved through highly diastereoselective reactions, provides another avenue for academic exploration, yielding compounds that can act as inhibitors of glycosidases or serve as intermediates in the synthesis of complex natural products like polyhydroxylated pyrrolizidine (B1209537) alkaloids. researchgate.netresearchgate.net
These examples underscore a clear direction for future research: the use of established chemical knowledge to precisely alter the "this compound" structure. This enables the systematic investigation of its function in diverse academic contexts, from fundamental organic synthesis to the elucidation of biological pathways.
Q & A
Q. What are the common synthetic methodologies for pyrrolidine derivatives, and how is "Pyrrolidine derivative 2" typically prepared?
Pyrrolidine derivatives are synthesized via cyclization, functionalization, or deprotection strategies. For example:
- Cycloaddition reactions using organocatalysts like Jorgensen–Hayashi’s catalyst can yield enantioselective products .
- One-step conversion from cyano groups to pyrrolidine structures is achieved under mild conditions, enabling efficient synthesis of rigid tricyclic derivatives .
- Deprotection methods involve treatment with CF₃COOH·H₂O followed by ion-exchange chromatography (e.g., Dowex 50WX8) to isolate pure products .
Q. How are pyrrolidine derivatives characterized for structural integrity and purity?
Key analytical techniques include:
- Thermogravimetric analysis (TGA) to quantify organic content (~5 wt%) and assess thermal stability .
- Multinuclear NMR (¹H, ¹³C, ²⁹Si) to confirm covalent incorporation into hybrid frameworks and monitor stereochemistry .
- UPLC/Q-TOF MS for targeted isolation and identification of bioactive derivatives in complex matrices .
Q. What methodologies are used to evaluate the antimicrobial activity of pyrrolidine derivatives?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) .
- Structure-activity relationship (SAR) studies to link electron-donating substituents (e.g., aryl groups) to enhanced bioactivity .
Advanced Research Questions
Q. How can enantioselectivity be achieved in pyrrolidine derivative synthesis, and what challenges arise?
- Organocatalysis : Fluorinated Jorgensen–Hayashi’s catalyst achieves 90% e.e. in [3+2] cycloadditions via LUMO-lowering activation .
- Brønsted acid cocatalysts (e.g., pyrrolidine hydrochloride) accelerate reactions by protonating carbonyl groups, but stereochemical control requires precise temperature (−10°C) and solvent optimization .
Q. How do substituents influence cyclization outcomes in azetidine/pyrrolidine synthesis?
- Electron-donating groups (e.g., 3-OMe) favor azetidine formation, while 4-OMe substituents inhibit cyclization due to steric/electronic effects .
- Contradictory data (e.g., failed cyclization of 4-methoxy derivatives) necessitate computational modeling (DFT) to explore transition states and substituent positioning .
Q. What advanced techniques resolve conformational dynamics of pyrrolidine rings?
Q. How do electrochemical mechanisms govern functionalization of pyrrolidine derivatives?
Q. What challenges arise in synthesizing pyrrolidine-functionalized fullerenes, and how are they addressed?
Q. How can multiscale simulations elucidate enzymatic mechanisms involving pyrrolidine derivatives?
- QM/MM modeling deciphers P450-catalyzed amination pathways (e.g., lidocaine derivatives), highlighting spin-state reactivity and protein environment effects .
Methodological Considerations
Q. How are deprotection strategies optimized for acid-sensitive pyrrolidine derivatives?
- Mild acidic conditions (CF₃COOH·H₂O, 2 h, 20°C) prevent degradation, followed by ion-exchange chromatography (NH₄OH elution) .
- Thermal stability thresholds (200–400°C) guide solvent selection to avoid decomposition during purification .
Q. What strategies improve chiral resolution in hybrid pyrrolidine materials?
- Sol-gel synthesis in fluoride media integrates silyl-pyrrolidine units into mesoporous frameworks, confirmed by ²⁹Si MAS NMR .
- Chiral HPLC paired with NOE correlations resolves stereochemistry in acetylated derivatives .
Data Contradictions and Solutions
- Cyclization vs. Oxidation : Allyl group loss in 4-methoxy derivatives under oxidative conditions requires inert atmosphere or radical scavengers .
- Misassignment of products : Benzoylated pyrrolidine derivatives were historically misidentified as oxazepines; revision via alternative synthesis and NMR comparison is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
